(S)-1-(3-Chlorophenyl)ethanol
Description
Properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQVBHGBPRDKN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135145-34-5 | |
| Record name | (1S)-1-(3-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-Chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in the asymmetric synthesis of various biologically active molecules and pharmaceuticals.[1] Its stereochemistry is often pivotal to the efficacy and safety of the final drug product. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its safety profile.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various reputable chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 83-85 °C at 1.5 mmHg | [2] |
| Density | 1.173 g/mL | [2] |
| Refractive Index | 1.5445 | [2] |
| Storage Temperature | 2-8°C |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 120121-01-9 (for S-enantiomer) | [3] |
| PubChem CID | 160328117 | [4] |
| InChI | InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | [4] |
| InChIKey | QYUQVBHGBPRDKN-VKHMYHEASA-N | [4] |
| SMILES | C--INVALID-LINK--c1cccc(Cl)c1 | [4] |
Experimental Protocols
The synthesis of enantiomerically pure this compound is of significant interest in medicinal chemistry. Asymmetric synthesis and chiral resolution are the primary methods employed to obtain the desired stereoisomer.
Asymmetric Synthesis via Biocatalytic Reduction
This method utilizes a biocatalyst, such as a specific yeast strain, to achieve high enantioselectivity under mild reaction conditions.
Materials:
-
3-Chloroacetophenone
-
Rhodotorula rubra (or other suitable yeast)
-
Yeast growth medium (e.g., YM broth)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Cultivation of Biocatalyst: Inoculate a sterile yeast growth medium with Rhodotorula rubra. Incubate the culture with shaking at an appropriate temperature (e.g., 25-30°C) until a sufficient cell density is reached.
-
Biocatalytic Reduction: Add 3-chloroacetophenone to the yeast culture. The concentration of the substrate should be optimized for the specific yeast strain. Continue the incubation with shaking.
-
Monitoring the Reaction: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Extraction: Once the reaction is complete, saturate the aqueous medium with sodium chloride and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the enantiomerically enriched product.[5]
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and can be used to either analyze the enantiomeric excess (e.e.) of a synthesized product or for preparative separation.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD-H often provide good chiral recognition for this type of compound.[6]
Typical Starting Conditions for Analytical Separation:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[6]
-
Flow Rate: 0.5 - 1.0 mL/min.[6]
-
Temperature: Ambient (controlled, e.g., 25°C).[6]
-
Detection: UV at 210 nm or 254 nm.[6]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.[6]
-
System Preparation: Purge the HPLC system with the mobile phase to remove any residual solvents.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for the determination of the enantiomeric excess.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the asymmetric synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or detailing its intrinsic biological activity. Its primary role in the scientific literature is as a chiral intermediate for the synthesis of more complex, biologically active molecules.[1] The stereospecificity of this alcohol is critical in these syntheses, as the chirality of the final compound often dictates its interaction with biological targets and, consequently, its pharmacological effect.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound is a valuable chiral building block with well-defined chemical and physical properties. The methodologies for its asymmetric synthesis and purification are well-established, enabling the production of this key intermediate for the development of new pharmaceutical agents. While its direct biological activity is not extensively documented, its importance in the stereoselective synthesis of bioactive compounds is undeniable. Researchers and drug development professionals should handle this compound with appropriate safety measures as outlined in its SDS.
References
- 1. (S)-1-(3'-Chlorophenyl)Ethanol | Takasago International Corporation | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S)-1-(3-Chlorophenyl)ethanol: Molecular Structure, Stereochemistry, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-1-(3-chlorophenyl)ethanol, a chiral alcohol of significant interest in the pharmaceutical industry. The document details its molecular structure, stereochemistry, physicochemical properties, and synthesis. Furthermore, it explores its crucial role as a chiral building block in the development of novel therapeutics, particularly those targeting the central nervous system.
Molecular Structure and Stereochemistry
This compound is a secondary alcohol featuring a stereogenic center at the carbon atom bearing the hydroxyl group. This chirality gives rise to two enantiomers, (S) and (R), with the (S)-enantiomer being of particular importance in the synthesis of specific stereoisomerically pure active pharmaceutical ingredients (APIs). The Cahn-Ingold-Prelog priority rules assign the (S) configuration based on the arrangement of the substituents around the chiral center.
The molecular structure consists of a benzene ring substituted with a chlorine atom at the meta-position (position 3) and an ethanol group at position 1.
Molecular Formula: C₈H₉ClO[1]
Molecular Weight: 156.61 g/mol
** IUPAC Name:** (1S)-1-(3-chlorophenyl)ethanol
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 1-(3-chlorophenyl)ethanol is presented below. It is important to note that some of this data may refer to the racemic mixture, while specific values for the (S)-enantiomer are provided where available.
Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)ethanol
| Property | Value | Reference |
| Physical Form | Liquid | |
| Boiling Point | 83-85 °C at 1.5 mmHg | [1] |
| Density | 1.173 g/mL | [1] |
| Refractive Index | 1.5445 | [1] |
| Specific Optical Rotation ([α]D) | Not explicitly found for the pure (S)-enantiomer, but related chiral compounds show significant rotation. |
Table 2: Spectroscopic Data for 1-(3-Chlorophenyl)ethanol
| Technique | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ 1.49 (d, 3H), 1.93 (s, 1H), 4.88 (q, 1H), 7.23–7.38 (m, 4H) | [2] |
| ¹³C NMR (CDCl₃) | δ 25.2, 69.8, 123.6, 125.6, 127.5, 129.8, 134.4, 147.9 | [2] |
| FTIR (thin film, cm⁻¹) | 3357 (O-H stretch), 3069, 1474, 1437, 1048, 754, 692 | [2] |
| Mass Spectrometry | Data available, but specific fragmentation patterns not detailed in search results. | [3] |
Synthesis of this compound
The enantiomerically pure this compound is primarily synthesized through the asymmetric reduction of its corresponding prochiral ketone, 3'-chloroacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones. This technique typically involves a chiral transition metal catalyst, such as a Ruthenium complex with a chiral diamine ligand, and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3'-Chloroacetophenone
This protocol is a general representation based on established methods for analogous substrates.
-
Materials:
-
3'-Chloroacetophenone
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)
-
Formic acid/triethylamine (5:2 azeotrope) (hydrogen donor)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the catalyst precursor and the chiral ligand in the anhydrous solvent.
-
Stir the mixture for a designated period to allow for the formation of the active catalyst.
-
Add 3'-chloroacetophenone to the reaction mixture.
-
Add the formic acid/triethylamine azeotrope as the hydrogen source.
-
Stir the reaction at a controlled temperature (e.g., 28-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Caption: Asymmetric Transfer Hydrogenation Workflow.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
For analytical and preparative purposes, the enantiomers of 1-(3-chlorophenyl)ethanol can be separated using chiral HPLC.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a starting point for the chiral separation. Optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of racemic 1-(3-chlorophenyl)ethanol in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
Caption: Chiral HPLC Separation Workflow.
Applications in Drug Development
This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its specific stereochemistry is often essential for the desired pharmacological activity and to minimize off-target effects.
Synthesis of Serotonin and Dopamine Receptor Ligands
Derivatives of this compound have been utilized in the synthesis of novel ligands for serotonin (5-HT) and dopamine (D₂) receptors. These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis. The introduction of the chiral center from this compound can significantly influence the binding affinity and functional activity of the final compounds at these receptors. For instance, it is a precursor for certain arylpiperazine derivatives investigated for their dual 5-HT₁A and 5-HT₇ receptor activity, which is a promising strategy for developing new antidepressants.[4]
Caption: Role in Drug Development and Signaling.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its efficient and stereoselective synthesis is crucial for the development of enantiomerically pure drug candidates. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in drug discovery and development, facilitating the synthesis and application of this important chiral intermediate in the creation of novel therapeutics.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (S)-1-(3-Chlorophenyl)ethanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-1-(3-Chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.2-7.4 | m | - | Ar-H |
| ~4.89 | q | 6.4 | CH-OH |
| ~1.88 | s | - | OH |
| ~1.48 | d | 6.4 | CH₃ |
Note: Precise chemical shifts for the aromatic protons can vary depending on concentration and solvent. The assignments are based on typical values for similar structures.[1]
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~144.3 | C-Cl (Aromatic) |
| ~133.0 | C (Aromatic) |
| ~128.6 | CH (Aromatic) |
| ~126.8 | CH (Aromatic) |
| ~69.7 | CH-OH |
| ~25.3 | CH₃ |
Note: These assignments are based on analogous compounds and predictive models. Experimental verification is recommended.[1]
Table 3: IR Spectroscopy Data (Thin Film)
| Wavenumber (cm⁻¹) | Assignment |
| ~3356 | O-H stretch (alcohol) |
| ~3100-3000 | =C-H stretch (aromatic) |
| ~1598 | C=C stretch (aromatic ring) |
| ~1493 | C=C stretch (aromatic ring) |
| ~1089 | C-O stretch (secondary alcohol) |
| ~829 | C-H out-of-plane bend |
Note: The IR spectrum of aromatic compounds can show a complex pattern of absorptions in the fingerprint region.[1][2][3]
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular ion) |
| 141 | [M - CH₃]⁺ |
| 125 | [M - OCH₃]⁺ or [M - H₂O - H]⁺ |
| 111 | [C₇H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to simplify the spectrum.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C. For determining enantiomeric purity, a chiral derivatizing agent such as Mosher's acid could be used to create diastereomers with distinguishable NMR signals.[4][5][6][7]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional group vibrations.[8][9]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure sample purity.
-
Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.
-
GC Conditions: A non-polar capillary column was used with helium as the carrier gas. The oven temperature was programmed to ramp from 50°C to 250°C.
-
MS Conditions: The mass spectrum was acquired in the m/z range of 50-500 using electron ionization at 70 eV.[10][11][12]
-
Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
Physical properties of 1-(3-Chlorophenyl)ethanol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-(3-Chlorophenyl)ethanol, a chemical intermediate of interest in organic synthesis and pharmaceutical development. This document outlines its boiling point and density, supported by generalized experimental protocols for their determination. Additionally, a proposed synthetic pathway is visualized to aid in understanding its formation.
Core Physical Properties
The physical characteristics of 1-(3-Chlorophenyl)ethanol are crucial for its handling, purification, and application in various chemical reactions. The primary physical data for this compound are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 83-85 °C | at 1.5 mmHg[1] |
| Density | 1.173 g/mL | Not Specified |
Experimental Protocols
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and effective technique.
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Sample of 1-(3-Chlorophenyl)ethanol
Procedure:
-
A small amount (a few milliliters) of 1-(3-Chlorophenyl)ethanol is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.
-
The assembly is heated gradually in a heating bath.
-
As the liquid heats, air trapped in the capillary tube will slowly be expelled.
-
Upon reaching the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid such as 1-(3-Chlorophenyl)ethanol, this can be determined using a pycnometer or by simple mass and volume measurements.
Materials:
-
Graduated cylinder or volumetric flask
-
Analytical balance
-
Sample of 1-(3-Chlorophenyl)ethanol
Procedure:
-
An empty, dry graduated cylinder or volumetric flask is weighed accurately on an analytical balance.
-
A known volume of 1-(3-Chlorophenyl)ethanol is carefully transferred into the weighed container.
-
The container with the liquid is then reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
Synthesis of 1-(3-Chlorophenyl)ethanol
A common and effective method for the synthesis of secondary alcohols such as 1-(3-Chlorophenyl)ethanol is the reduction of the corresponding ketone. In this case, 3-chloroacetophenone serves as the logical precursor.
Caption: Proposed synthesis of 1-(3-Chlorophenyl)ethanol via reduction of 3-chloroacetophenone.
General Synthetic Protocol: Reduction of 3-Chloroacetophenone
The following is a generalized protocol based on the reduction of similar ketones.
Materials:
-
3-Chloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable protic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
3-Chloroacetophenone is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice bath to 0-5 °C.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by techniques such as Thin Layer Chromatography).
-
The reaction is quenched by the slow addition of water or a dilute acid.
-
The product is typically extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude 1-(3-Chlorophenyl)ethanol, which can be further purified by distillation or chromatography.
References
An In-depth Technical Guide to the Properties of (S)-1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding (S)-1-(3-Chlorophenyl)ethanol, with a focus on its solubility in organic solvents and relevant experimental methodologies.
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., g/100 mL or mole fraction at different temperatures) for this compound in various organic solvents could not be located. The following guide is therefore structured to provide valuable technical information based on available data for closely related compounds and general experimental protocols.
Data Presentation: Solubility
For context, a table of common organic solvents with their physical properties is provided below. This information is essential when selecting solvents for solubility experiments, chromatography, and synthesis.
Table 1: Physical Properties of Common Organic Solvents
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |
| Ethanol | C₂H₆O | 46.07 | 78.4 | 0.789 | 24.5 |
| 1-Propanol | C₃H₈O | 60.1 | 97 | 0.803 | 20.1 |
| 2-Propanol | C₃H₈O | 60.1 | 82.5 | 0.786 | 18.3 |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.810 | 17.8 |
| Acetone | C₃H₆O | 58.08 | 56.1 | 0.791 | 20.7 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | 6.02 |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |
| Hexane | C₆H₁₄ | 86.18 | 68.7 | 0.659 | 1.88 |
Experimental Protocols
General Protocol for Determining Solubility of a Chiral Alcohol
This protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent.
Objective: To determine the concentration of a saturated solution of a solute in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).
Caption: Workflow for Experimental Solubility Determination.
Protocol for Chiral Separation by HPLC
While a specific protocol for this compound is not available, a detailed method for the closely related compound 1-(4-Chlorophenyl)ethanol can be adapted. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers.[1]
Objective: To separate the (S) and (R) enantiomers of 1-(3-Chlorophenyl)ethanol and determine the enantiomeric excess (e.e.).
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H).[1]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol).
-
Racemic 1-(3-Chlorophenyl)ethanol standard.
-
This compound sample.
Chromatographic Conditions (Starting Point): [1]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.
-
Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the sample to be analyzed.
-
Data Analysis: Integrate the peak areas of the two enantiomers in the sample chromatogram. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Caption: Workflow for Chiral Separation by HPLC.
Synthesis Overview
This compound is a chiral secondary alcohol. The synthesis of such compounds is a key process in the pharmaceutical industry. A common method for producing the racemic version of the analogous 1-(4-chlorophenyl)ethanol is the reduction of the corresponding ketone, 4-chloroacetophenone, using a reducing agent like sodium borohydride.
For the synthesis of the specific (S)-enantiomer, an asymmetric synthesis approach is required. This can be achieved through methods such as:
-
Asymmetric Hydrogenation: Using a chiral catalyst (e.g., a Ru-BINAP complex) to reduce 3-chloroacetophenone.
-
Biocatalytic Reduction: Employing enzymes or whole-cell biocatalysts (e.g., yeast) that selectively produce the (S)-enantiomer.
Caption: General Asymmetric Synthesis Route.
References
(S)-1-(3-Chlorophenyl)ethanol: A Technical Guide to a Versatile Chiral Building Block in Pharmaceutical Synthesis
(S)-1-(3-Chlorophenyl)ethanol is a valuable chiral secondary alcohol that serves as a critical intermediate in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. Its stereogenic center and the presence of a functionalizable chlorophenyl ring make it a versatile building block for the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a clear, colorless to yellow liquid at room temperature. Its fundamental physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 120121-01-9 (for the (R)-enantiomer, the (S)-enantiomer is less commonly assigned a specific CAS) |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol [1] |
| Boiling Point | 83-85 °C at 1.5 mmHg[2] |
| Density | 1.173 g/mL[2] |
| Refractive Index | 1.5445[2] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 3'-chloroacetophenone. This transformation can be achieved through both chemocatalytic and biocatalytic methods, with the latter offering a greener and often highly selective alternative.
Chemocatalytic Asymmetric Reduction
Table 1: Comparison of Synthetic Methods for Enantiomerically Enriched 1-Aryl-ethanols
| Method | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |
| Asymmetric Hydrogenation | Ru(II)-BINAP catalyst, H₂ | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | High | Up to 99% | High enantioselectivity, requires specialized catalysts and high-pressure equipment. |
| Biocatalytic Reduction | Rhodotorula rubra (yeast) | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | ~98% | >99% | Environmentally friendly, high enantioselectivity, operates under mild conditions.[3] |
| Biocatalytic Reduction | Daucus carota (carrot root) | Various Acetophenones | (S)-1-Aryl-ethanols | Moderate to Excellent | Up to 100% | Cost-effective, environmentally benign, uses whole-cell biocatalyst in aqueous media.[] |
Biocatalytic Reduction
The use of whole-cell biocatalysts for the reduction of ketones is a highly attractive method due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. Various microorganisms and plant tissues have been shown to effectively reduce 3'-chloroacetophenone.
Biocatalysis with Daucus carota (Carrot Root):
Plant-based biocatalysis, particularly using carrot root, is a cost-effective and sustainable method for the synthesis of chiral alcohols.[][5] The enzymes present in carrot root, primarily alcohol dehydrogenases, catalyze the reduction of prochiral ketones to their corresponding (S)-alcohols with high enantiomeric excess.[][6]
Biocatalysis with Yeasts:
Various yeast strains, such as Rhodotorula rubra and Hansenula polymorpha, are known to be effective in the asymmetric reduction of substituted acetophenones.[3][7] For instance, the reduction of a similar substrate, 2-chloro-1-(3-chlorophenyl)ethanone, using Hansenula polymorpha resulted in the corresponding (S)-alcohol with high yield and enantiomeric excess.[7]
Experimental Protocols
General Protocol for Biocatalytic Reduction using Daucus carota
This protocol is a general guideline for the biocatalytic reduction of 3'-chloroacetophenone based on established procedures for similar substrates.[8]
Materials:
-
3'-Chloroacetophenone
-
Fresh Daucus carota (carrots)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Orbital shaker
Procedure:
-
Wash and thinly slice fresh carrots (approximately 5 mm).
-
In an Erlenmeyer flask, combine 10 g of carrot slices with 40 mL of deionized water.
-
Add 100 mg of 3'-chloroacetophenone to the flask.
-
The reaction mixture is then placed on an orbital shaker at approximately 180 rpm and maintained at room temperature for 48 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the carrot pieces.
-
The aqueous filtrate is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
The CBS reduction is a widely used and reliable method for the enantioselective reduction of prochiral ketones.[9]
Materials:
-
3'-Chloroacetophenone
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF is cooled to 0°C under an inert atmosphere.
-
Borane-dimethyl sulfide complex (1.0-1.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 3'-chloroacetophenone (1.0 equivalent) in anhydrous THF is added slowly, maintaining the temperature at 0°C.
-
The reaction is stirred at 0°C and monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol.
-
The mixture is warmed to room temperature, and 1 M HCl is added.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Applications in Pharmaceutical Synthesis
This compound and its close structural analogs are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The chirality of these alcohols is often crucial for the biological activity and selectivity of the final drug molecule.
Intermediate for IGF-1R Inhibitors
A significant application of a closely related chiral alcohol, (S)-2-chloro-1-(3-chlorophenyl)ethanol, is in the synthesis of Type 1 Insulin-like Growth Factor Receptor (IGF-1R) inhibitors, which are investigated as anticancer agents.[7] The (S)-configuration of the alcohol is a critical structural element for the efficacy of these potential cancer therapeutics.[7] The synthesis of these inhibitors often involves the nucleophilic displacement of the chloro group and further functionalization of the hydroxyl group of the chiral alcohol intermediate.
Visualizing Synthetic and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and a general experimental workflow.
Caption: Asymmetric synthesis of this compound.
Caption: General workflow for biocatalytic reduction.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern organic synthesis. The development of efficient and sustainable synthetic methods, particularly those employing biocatalysis, has made this compound more accessible for applications in drug discovery and development. Its utility as a precursor to complex chiral molecules, such as potential anticancer agents, underscores its importance for researchers and professionals in the pharmaceutical sciences.
References
- 1. (S)-1-(3'-Chlorophenyl)Ethanol | Takasago International Corporation | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00901D [pubs.rsc.org]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
The Pivotal Role of (S)-1-(3-Chlorophenyl)ethanol in Asymmetric Synthesis: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(3-Chlorophenyl)ethanol has emerged as a critical chiral building block in the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics. Its stereochemically defined secondary alcohol functional group, attached to a substituted aromatic ring, makes it a valuable synthon for introducing chirality and modulating the pharmacological properties of drug candidates. This technical guide provides an in-depth analysis of the synthesis of this compound and its application in the development of potent and selective inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology.
Asymmetric Synthesis of this compound
The enantiomerically pure this compound is primarily synthesized through the asymmetric reduction of the prochiral ketone, 3-chloroacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed to achieve high yields and excellent enantioselectivity.
Biocatalytic Reduction
Biocatalytic methods offer an environmentally friendly and highly selective route to this compound. Whole-cell biotransformation and isolated enzymes, such as alcohol dehydrogenases (ADHs), are utilized to effect the reduction with high enantiomeric excess (ee).
Table 1: Biocatalytic Synthesis of Chiral Alcohols
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 3-Chloroacetophenone | Hansenula polymorpha (ADH) | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | 91 | >99 |
| 4-Chloroacetophenone | Rhodotorula rubra (yeast) | (S)-1-(4-Chlorophenyl)ethanol | ~98 | >99 |
| 1-(2-chlorophenyl)ethanone | Lactobacillus curvatus | (S)-1-(2-chlorophenyl)ethanol | High | >99[1] |
Chemocatalytic Reduction
Chemocatalytic methods, such as asymmetric transfer hydrogenation and Corey-Bakshi-Shibata (CBS) reduction, provide versatile and efficient alternatives for the synthesis of this compound.
Table 2: Chemocatalytic Asymmetric Reduction of Acetophenone Derivatives
| Substrate | Catalyst System | Reducing Agent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Acetophenone Derivatives | [Mn(CO)2(1)]Br with chiral (NH)2P2 macrocyclic ligand | 2-propanol | Corresponding Alcohols | up to >99 | 90-99 |
| 4-Chloroacetophenone | RuCl[(S,S)-Tsdpen] | HCOOH/NEt₃ | (R)-1-(4-Chlorophenyl)ethanol | >95 | 98 |
| Ketones | Chiral Oxazaborolidine (CBS catalyst) | Borane (BH₃) | Chiral Secondary Alcohols | High | >95 |
Experimental Protocols
Biocatalytic Reduction of 3-Chloroacetophenone
This protocol describes a general whole-cell biocatalytic reduction.
Materials:
-
3-Chloroacetophenone
-
Selected microorganism (e.g., Hansenula polymorpha containing a suitable ADH)
-
Growth medium (e.g., YM broth)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cultivate the selected microorganism in the appropriate growth medium until a suitable cell density is reached.
-
Harvest the cells by centrifugation and wash with buffer solution.
-
Resuspend the cells in the buffer solution to a desired concentration.
-
To the cell suspension, add 3-chloroacetophenone (e.g., 1 g/L) and glucose (e.g., 10 g/L).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography (eluent: hexane/ethyl acetate).
Corey-Bakshi-Shibata (CBS) Reduction of 3-Chloroacetophenone
This protocol outlines the enantioselective reduction of 3-chloroacetophenone using a chiral oxazaborolidine catalyst.[2][3][4]
Materials:
-
3-Chloroacetophenone
-
(S)-Me-CBS-oxazaborolidine
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF at 0°C, add BH₃·THF solution (0.6 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0°C.
-
Cool the mixture to -30°C and add a solution of 3-chloroacetophenone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Slowly add BH₃·THF solution (0.6 eq.) over 1 hour, maintaining the temperature at -30°C.
-
Stir the reaction mixture at -30°C for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of methanol at -30°C, followed by 1 M HCl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield this compound.
Application in the Synthesis of IGF-1R Inhibitors
This compound is a key intermediate in the synthesis of a class of potent and selective IGF-1R inhibitors, namely 2,4-bis-arylamino-1,3-pyrimidines.[5] The chiral ethoxy linkage introduced by this building block is crucial for the high affinity and selectivity of these inhibitors.
Synthesis of a 2,4-bis-arylamino-1,3-pyrimidine IGF-1R Inhibitor
The synthesis involves the initial preparation of a substituted pyrimidine core, followed by the introduction of the chiral side chain from this compound, typically via a Mitsunobu reaction.
Caption: Experimental workflow for the synthesis of a pyrimidine-based IGF-1R inhibitor.
Experimental Protocol: Mitsunobu Reaction
This protocol describes the coupling of the pyrimidine core with this compound.[6]
Materials:
-
4-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0°C.
-
Add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the final IGF-1R inhibitor.
Mechanism of Action and Biological Activity
The synthesized 2,4-bis-arylamino-1,3-pyrimidine derivatives are potent inhibitors of the IGF-1R tyrosine kinase. Overexpression and activation of IGF-1R are implicated in the proliferation, survival, and metastasis of various cancer cells.[][8]
IGF-1R Signaling Pathway
IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events, primarily through the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways, promoting cell growth and survival.[9]
Caption: Simplified IGF-1R signaling pathway and the point of inhibition.
Quantitative Biological Data
The 2,4-bis-arylamino-1,3-pyrimidine class of compounds has demonstrated potent inhibition of IGF-1R kinase activity.
Table 3: In Vitro Activity of a Representative IGF-1R Inhibitor
| Target | Assay | IC₅₀ (nM) |
| IGF-1R | Enzyme Assay | 2.4 |
| IGF-1R | Cellular Assay (pIGF-1R) | 8.4 |
Data is for a representative compound from the 2,4-bis-arylamino-1,3-pyrimidine series.
Conclusion
This compound is a versatile and indispensable chiral building block in modern asymmetric synthesis. Its efficient and highly enantioselective synthesis, through both biocatalytic and chemocatalytic routes, provides a reliable source of this key intermediate. The successful application of this compound in the synthesis of potent 2,4-bis-arylamino-1,3-pyrimidine IGF-1R inhibitors underscores its importance in the development of targeted cancer therapies. This technical guide provides researchers and drug development professionals with a comprehensive overview of the synthesis and application of this critical chiral alcohol, facilitating the advancement of new and innovative pharmaceuticals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Discovery of 2,4-bis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. IGF1R signalling and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Genesis of Asymmetry: A Technical Guide to the Discovery and History of Chiral Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of chirality is fundamental to modern chemistry, with profound implications in pharmacology and materials science. Chiral secondary alcohols, in particular, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and other bioactive molecules. Their stereochemistry often dictates their biological activity, making the ability to selectively synthesize and resolve enantiomers a critical skill in drug development. This in-depth technical guide explores the seminal discoveries that unveiled the world of stereoisomerism, the historical evolution of methods to obtain enantiomerically pure secondary alcohols, and the detailed experimental protocols that underpin these transformative techniques.
Foundational Discoveries: From Tartaric Acid to the Tetrahedral Carbon
The journey into the three-dimensional world of molecules began in the 19th century, laying the groundwork for the field of stereochemistry.
The Dawn of Optical Activity
In 1815, the French physicist Jean-Baptiste Biot observed that certain organic substances, when in solution, could rotate the plane of polarized light. This phenomenon, termed optical activity, was the first indication that molecules possessed a three-dimensional structure that could interact with light.
Pasteur's Groundbreaking Resolution of Tartaric Acid
The true birth of stereochemistry, however, is widely attributed to the meticulous work of Louis Pasteur in 1848.[1][2] While studying the salts of tartaric acid, a byproduct of wine production, Pasteur made a remarkable observation. He noticed that the sodium ammonium salt of racemic tartaric acid (an optically inactive form) crystallized into two distinct types of crystals that were mirror images of each other.[3][4] With the aid of tweezers and a microscope, he painstakingly separated the "right-handed" and "left-handed" crystals.[4] When he dissolved each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), and the other rotated it to the left (levorotatory) by an equal magnitude.[2] This was the first-ever resolution of a racemic mixture and provided conclusive evidence for the existence of enantiomers – non-superimposable mirror-image molecules.[3]
The Tetrahedral Carbon and the Birth of a Theory
While Pasteur had demonstrated the existence of molecular asymmetry, the structural basis for this phenomenon remained a mystery. It was not until 1874 that Jacobus Henricus van 't Hoff and Joseph Achille Le Bel independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron. They postulated that if a carbon atom is bonded to four different substituents, two distinct spatial arrangements are possible, which are mirror images of each other. This tetrahedral carbon model provided the theoretical framework for understanding the chirality observed by Pasteur and remains a cornerstone of organic chemistry.
Classical Methods for Obtaining Chiral Secondary Alcohols
Following the foundational discoveries, chemists developed various methods to separate racemic mixtures of chiral alcohols. These classical techniques, while sometimes laborious, are still employed in certain applications.
Diastereomeric Salt Resolution
One of the most common classical methods for resolving racemic alcohols involves their conversion into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as fractional crystallization.[5] For a racemic secondary alcohol, this is typically achieved by first reacting it with a dicarboxylic anhydride (e.g., phthalic or succinic anhydride) to form a half-ester. This introduces a carboxylic acid functional group, which can then be reacted with a chiral base (a resolving agent), such as an alkaloid like brucine or strychnine, to form a pair of diastereomeric salts.[5]
The differing solubilities of these diastereomeric salts allow for their separation by careful crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically enriched half-ester, which is then hydrolyzed to yield the desired enantiomer of the secondary alcohol.[5]
Kinetic Resolution
Kinetic resolution is a method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.[6]
Modern Methods for the Synthesis and Resolution of Chiral Secondary Alcohols
The 20th and 21st centuries have witnessed the development of highly efficient and selective methods for obtaining enantiopure secondary alcohols, largely supplanting classical resolution techniques in many industrial and research settings.
Enzymatic Kinetic Resolution
A powerful and widely used form of kinetic resolution employs enzymes, most notably lipases, as chiral catalysts.[7] Lipases can exhibit high enantioselectivity in the acylation of secondary alcohols. In a typical procedure, a racemic secondary alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (e.g., Candida antarctica Lipase B, often immobilized as Novozym 435). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by chromatography.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral starting material, thus avoiding the 50% yield limitation of kinetic resolution.
The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a highly efficient method for the enantioselective reduction of ketones to their corresponding secondary alcohols.[8] This reaction typically employs a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and hydrogen gas. The chirality of the ligand directs the hydrogenation to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high enantiomeric excess.[8]
The Corey-Bakshi-Shibata (CBS) reduction is another powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][9] This reaction utilizes a chiral oxazaborolidine catalyst, often derived from the amino acid proline, in the presence of a borane reducing agent (e.g., borane-tetrahydrofuran complex). The catalyst coordinates to both the ketone and the borane, creating a chiral environment that directs the hydride transfer to one face of the carbonyl group, leading to the formation of the chiral secondary alcohol with high enantioselectivity.[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Pasteur's Manual Resolution of Sodium Ammonium Tartrate
-
Objective: To manually separate the enantiomeric crystals of sodium ammonium tartrate from a racemic solution.
-
Procedure:
-
Prepare a concentrated aqueous solution of racemic sodium ammonium tartrate.[4]
-
Allow the solution to slowly evaporate at a temperature below 28 °C.[4]
-
Observe the formation of two distinct types of hemihedral crystals under a microscope. These crystals will be non-superimposable mirror images of each other.[4]
-
Using a pair of fine tweezers, carefully separate the "right-handed" and "left-handed" crystals into two separate piles.[4]
-
Prepare separate aqueous solutions of the crystals from each pile.
-
Measure the optical rotation of each solution using a polarimeter. The solution of "right-handed" crystals will rotate plane-polarized light to the right, while the solution of "left-handed" crystals will rotate it to the left by an equal amount.
-
Diastereomeric Salt Resolution of (±)-1-Phenylethanol
-
Objective: To resolve racemic 1-phenylethanol via the formation and separation of diastereomeric salts.
-
Methodology:
-
Formation of the Phthalate Half-Ester:
-
In a round-bottom flask, combine racemic 1-phenylethanol (1 equivalent) and phthalic anhydride (1 equivalent) in pyridine.
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the phthalate half-ester.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic phthalate half-ester in a suitable hot solvent (e.g., ethanol or acetone).
-
In a separate flask, dissolve a chiral resolving agent, such as (-)-brucine (0.5 equivalents), in the same hot solvent.
-
Add the solution of the resolving agent to the solution of the half-ester.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation and Purification:
-
Collect the crystals of the less soluble diastereomeric salt by filtration.
-
Recrystallize the salt from the same solvent to improve its purity.
-
-
Regeneration of the Enantiopure Alcohol:
-
Treat the purified diastereomeric salt with dilute hydrochloric acid to precipitate the enantiomerically enriched phthalate half-ester.
-
Collect the solid by filtration.
-
Hydrolyze the half-ester by heating with an aqueous solution of sodium hydroxide.
-
Extract the liberated enantiomerically pure 1-phenylethanol with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.
-
-
Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
-
Objective: To obtain enantiomerically enriched (S)-1-phenylethanol through lipase-catalyzed kinetic resolution.
-
Reagents and Materials:
-
Racemic 1-phenylethanol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Hexane (solvent)
-
-
Procedure:
-
To a solution of racemic 1-phenylethanol (e.g., 240 mM) in hexane, add Novozym 435 (e.g., 11 mg/mL) and vinyl acetate (e.g., 3 equivalents).[11]
-
Stir the mixture at a controlled temperature (e.g., 42 °C) for a specified time (e.g., 75 minutes).[11]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate contains a mixture of the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate.
-
Separate the (S)-1-phenylethanol from the (R)-1-phenylethyl acetate using silica gel column chromatography.
-
Noyori Asymmetric Hydrogenation of Acetophenone
-
Objective: To synthesize enantiomerically pure (R)-1-phenylethanol via the asymmetric hydrogenation of acetophenone.
-
Catalyst System: RuCl₂[(S)-BINAP]₂(dmf)n / (S,S)-DPEN (diamine)
-
Procedure:
-
In a glovebox, charge a pressure reactor with the ruthenium catalyst and the chiral diamine ligand in a suitable solvent (e.g., 2-propanol).
-
Add a base (e.g., potassium tert-butoxide) to the mixture.
-
Add the substrate, acetophenone.
-
Seal the reactor, remove it from the glovebox, and pressurize it with hydrogen gas (e.g., 8 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by GC or TLC).
-
Carefully release the hydrogen pressure.
-
Quench the reaction and work up the mixture to isolate the product. This may involve filtration to remove the catalyst and evaporation of the solvent.
-
Purify the resulting (R)-1-phenylethanol by distillation or chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
-
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
-
Objective: To synthesize enantiomerically pure (S)-1-phenylethanol via the CBS reduction of acetophenone.
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine
-
Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF)
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (R)-CBS catalyst (e.g., 5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the borane-THF solution to the catalyst solution.
-
Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the low temperature for a specified period.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the (S)-1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the modern methods of obtaining chiral secondary alcohols.
Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester | Yield (%) of Alcohol | Reference |
| (±)-1-Phenylethanol | Novozym 435 | Vinyl Acetate | Hexane | 42 | 1.25 | ~50 | >99 | - | ~41 | [11][12] |
| (±)-1-(2-Naphthyl)ethanol | CAL-B | Vinyl Acetate | Diethyl ether/Phosphate buffer | RT | - | 50 | 99 | 99 | - | [13] |
| (±)-Indan-1-ol | CAL-B | Vinyl Acetate | Diethyl ether/Phosphate buffer | RT | - | 50 | 99 | 98 | - | [13] |
| (±)-1,2,3,4-Tetrahydro-1-naphthalenol | CAL-B | Vinyl Acetate | Diethyl ether/Phosphate buffer | RT | - | 50 | 97 | 99 | - | [13] |
Note: The yield of the desired enantiomer in kinetic resolution is theoretically limited to 50%.
Table 2: Noyori Asymmetric Hydrogenation of Prochiral Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |
| Acetophenone | RuCl₂((S)-TolBINAP)((S,S)-DPEN) | 100,000 | 8 | RT | 7 | >99 | 99 | R | [14] |
| 2',4'-Difluoroacetophenone | RuCl₂((S)-XylBINAP)((S,S)-DPEN) | 2,000 | 8 | RT | 12 | 98 | 98 | R | [14] |
| 1-Tetralone | RuCl₂((S)-XylBINAP)((S)-IPHAN) | 10,000 | 8 | RT | 24 | >99 | 99 | S | [14] |
| Methyl 3-oxobutanoate | RuBr₂((R)-BINAP) | 1000 | 100 | 25 | 48 | 100 | >99 | R | [15] |
Table 3: Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones
| Substrate | Catalyst (mol%) | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |
| Acetophenone | (R)-Me-CBS (10) | BH₃·THF | RT | - | 96 | 97 | S | [7] |
| 1-Tetralone | (S)-Me-CBS (10) | BH₃·THF | RT | - | 90 | 85 | R | [7] |
| Benzylacetone | (R)-Lactam alcohol derived (10) | BH₃·THF | 20 | - | - | 83 | R | [7] |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | BH₃·SMe₂ | - | - | 89 | 91 | S | [16] |
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the study of chiral secondary alcohols.
Caption: Workflow for Diastereomeric Salt Resolution of a Secondary Alcohol.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Logical Relationship for Determining Enantiomeric Excess.
Conclusion
The discovery and subsequent exploration of chiral secondary alcohols have been a driving force in the advancement of organic chemistry. From Pasteur's pioneering separation of tartrate crystals to the development of highly sophisticated asymmetric catalytic systems, the quest for enantiomerically pure compounds has unlocked new possibilities in drug design and synthesis. The methods outlined in this guide, from classical resolutions to modern asymmetric syntheses, provide the essential tools for researchers and drug development professionals to access these vital chiral building blocks. A thorough understanding of both the historical context and the practical experimental details of these techniques is indispensable for the continued innovation in the synthesis of complex, life-saving molecules.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 11. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]
(S)-1-(3-Chlorophenyl)ethanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for (S)-1-(3-Chlorophenyl)ethanol. The information presented is intended to assist researchers, scientists, and drug development professionals in implementing safe laboratory practices when working with this compound. Due to limited publicly available data specific to the (S)-enantiomer, this guide incorporates information from safety data sheets (SDS) for the racemic mixture of 1-(3-Chlorophenyl)ethanol and its isomers. All quantitative data has been summarized in clear, structured tables for ease of comparison, and detailed procedural guidance is provided for safe handling and in case of emergencies.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following GHS classification is based on data for 1-(3-Chlorophenyl)ethanol.
Signal Word: Warning[1]
Pictogram: [1]
-
GHS07: Exclamation Mark
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Safety and Physical Data
The following table summarizes the available quantitative data for 1-(3-Chlorophenyl)ethanol and its related isomers. It is important to note the absence of specific toxicological data (LD50/LC50) for the (S)-enantiomer. The provided data should be used as a reference for risk assessment.
| Property | Value | Source / Compound |
| Molecular Formula | C₈H₉ClO | 1-(3-Chlorophenyl)ethanol |
| Molecular Weight | 156.61 g/mol | 1-(3-Chlorophenyl)ethanol |
| Physical State | Liquid | 1-(3-Chlorophenyl)ethanol |
| Boiling Point | 83-85 °C @ 1.5 mmHg | 1-(3-Chlorophenyl)ethanol[2] |
| Density | 1.173 g/mL | 1-(3-Chlorophenyl)ethanol[2] |
| Flash Point | >110 °C (>230 °F) | 1-(4-Chlorophenyl)ethanol[3] |
| LD50 (Oral) | No data available | This compound |
| LC50 (Inhalation) | No data available | This compound |
Experimental Protocols for Safe Handling
The following protocols are based on best practices for handling chiral alcohols and chlorophenyl compounds in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.
Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Handling and Storage
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors. Use only non-sparking tools if there is a risk of static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Provide them with the Safety Data Sheet for 1-(3-Chlorophenyl)ethanol.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Signaling Pathways and Mechanism of Toxicity
Based on the conducted searches of publicly available literature and safety databases, there is no specific information available regarding the signaling pathways or the detailed mechanism of toxicity for this compound. The observed irritant effects are likely due to its chemical properties as a chlorinated aromatic alcohol. Further toxicological studies are required to elucidate its specific biological interactions.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's safety protocols.
References
A Technical Guide to Sourcing and Verifying Enantiomerically Pure (S)-1-(3-Chlorophenyl)ethanol for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of enantiomerically pure (S)-1-(3-Chlorophenyl)ethanol, a critical chiral building block in the synthesis of various pharmaceutical compounds. This document outlines potential suppliers, provides a detailed protocol for verifying enantiomeric purity via High-Performance Liquid Chromatography (HPLC), and includes diagrams to illustrate key workflows and concepts relevant to the use of chiral molecules in drug development.
The Critical Role of Enantiomeric Purity in Drug Development
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit significantly different pharmacological and toxicological profiles. The stereospecific nature of biological targets, such as enzymes and receptors, means that only one enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, the use of enantiomerically pure starting materials and intermediates, such as this compound, is paramount in the development of safe and effective pharmaceuticals. Rigorous analytical control to ensure high enantiomeric excess (ee%) is a critical step throughout the drug development process.
Commercial Suppliers of this compound
Identifying reliable commercial suppliers of enantiomerically pure this compound is the first step in its application for research and development. While many suppliers offer the racemic mixture, fewer specialize in providing the specific (S)-enantiomer with a high degree of enantiomeric purity. Takasago International Corporation is a notable supplier of this chiral building block.
It is crucial for researchers to request a certificate of analysis (CoA) from any potential supplier to verify the enantiomeric purity and overall quality of the compound. The following table provides a summary of a potential supplier. Researchers should contact the supplier directly to obtain the most current information on product specifications, availability, and pricing.
| Supplier | Product Name | Catalog Number | Enantiomeric Purity (ee%) | Available Quantities | Price (USD) |
| Takasago International Corporation | (S)-1-(3'-Chlorophenyl)Ethanol | Inquire | >99% (Typical, inquire for specific lot) | Inquire | Inquire |
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The following protocol provides a detailed methodology for determining the enantiomeric excess of this compound using chiral High-Performance Liquid Chromatography (HPLC). This method is adapted from established procedures for similar chiral alcohols.
Materials and Reagents
-
This compound sample
-
Racemic 1-(3-Chlorophenyl)ethanol (for method development and peak identification)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral HPLC column (e.g., Daicel CHIRALCEL® OD-H or similar column with a cellulose or amylose-based chiral stationary phase)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler or manual injector
-
Column thermostat
-
UV-Vis detector
-
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of racemic 1-(3-Chlorophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Working Solution:
-
From the stock solutions, prepare working solutions at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solutions through a 0.45 µm syringe filter before injection.
-
HPLC Conditions
-
Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Data Analysis
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the this compound sample.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the following formula:
ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer.
-
Area(R) is the peak area of the (R)-enantiomer.
-
Visualizing Key Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate important logical relationships and workflows in the context of using chiral compounds in research and development.
Caption: Workflow for Sourcing and Validation of a Chiral Compound.
Caption: Stereoselectivity in a Biological Signaling Pathway.
Conclusion
The procurement of enantiomerically pure this compound is a critical consideration for researchers and professionals in drug development. This guide has provided an overview of a key commercial supplier, a detailed experimental protocol for the essential validation of enantiomeric purity, and visual representations of relevant workflows and biological principles. By adhering to rigorous sourcing and analytical practices, the scientific community can ensure the quality and reliability of chiral building blocks, ultimately contributing to the development of safer and more effective medicines.
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of (S)-1-(3-Chlorophenyl)ethanol
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development.[1][2][3][4] (S)-1-(3-Chlorophenyl)ethanol is a key chiral building block for the synthesis of various biologically active molecules. Its stereospecific construction from the prochiral ketone, 3-chloroacetophenone, presents a common challenge in asymmetric synthesis. This document provides detailed application notes and protocols for two robust methods for this transformation: biocatalytic reduction using Saccharomyces cerevisiae and chemical synthesis via the Corey-Bakshi-Shibata (CBS) reduction. These methods offer high enantioselectivity and yield, catering to the stringent demands of the pharmaceutical industry.
Methods Overview
Two primary methodologies are presented for the asymmetric synthesis of this compound:
-
Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell catalysis with Saccharomyces cerevisiae (baker's yeast) to perform the enantioselective reduction. This method is cost-effective, environmentally benign, and operates under mild reaction conditions.
-
Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable and widely used chemical method that employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane source.[5][6][7][8][9][10] This method is known for its high enantiomeric excess (ee) and broad substrate scope.[5][7]
Data Presentation
Table 1: Comparison of Biocatalytic and CBS Reduction Methods
| Parameter | Biocatalytic Reduction (S. cerevisiae) | Corey-Bakshi-Shibata (CBS) Reduction |
| Starting Material | 3-Chloroacetophenone | 3-Chloroacetophenone |
| Product | This compound | This compound |
| Chiral Source | Yeast Enzymes (Oxidoreductases) | (S)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Co-substrate (e.g., Glucose) | Borane-dimethyl sulfide complex (BMS) |
| Typical Yield | Moderate to High | High to Excellent |
| Typical ee% | Good to Excellent | Excellent (>95%) |
| Key Advantages | Environmentally friendly, mild conditions, low cost | High enantioselectivity, broad applicability, predictable stereochemistry |
| Key Considerations | Substrate concentration can be limited, reaction times may be longer | Requires anhydrous conditions, catalyst can be sensitive to air and moisture |
Table 2: Quantitative Data for the Synthesis of this compound
| Method | Catalyst/Biocatalyst | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee% |
| Biocatalytic | Saccharomyces cerevisiae B5 | N/A | 5% Ethanol (v/v) | Water/Buffer | 25 | 24 | >99 | >99 |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | 5-10 | BH₃·SMe₂ | THF | Room Temp. | 1-2 | >90 (estimated) | >95 (estimated) |
Note: Data for S. cerevisiae B5 is for 2'-chloroacetophenone, but the strain also shows activity for 3'-chloroacetophenone.[11] Estimated data for CBS reduction is based on typical results for analogous acetophenones.
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 3-Chloroacetophenone
This protocol outlines the whole-cell biocatalytic reduction of 3-chloroacetophenone using Saccharomyces cerevisiae.
Materials:
-
3-Chloroacetophenone
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Glucose (or other suitable co-substrate)
-
Ethanol
-
Yeast extract peptone dextrose (YPD) broth (or other suitable growth medium)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Phosphate buffer (pH 7.0)
Equipment:
-
Orbital shaker with temperature control
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Yeast Culture Preparation:
-
Inoculate 100 mL of sterile YPD broth with a culture of Saccharomyces cerevisiae.
-
Incubate the culture in an orbital shaker at 30°C and 150 rpm for 24-48 hours until a sufficient cell density is reached.
-
Harvest the yeast cells by centrifugation at 5000 rpm for 10 minutes.
-
Wash the cell pellet twice with sterile phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 10 g/L dry cell weight).
-
-
Bioreduction Reaction:
-
In a 250 mL Erlenmeyer flask, add the yeast cell suspension.
-
Add glucose as a co-substrate to a final concentration of 5% (w/v).
-
Add 3-chloroacetophenone (dissolved in a minimal amount of ethanol) to a final concentration of 1 g/L. A study on various chloroacetophenones indicated that a 5% ethanol concentration can be optimal as a cosubstrate.[11]
-
Seal the flask and place it in an orbital shaker at 25-30°C and 150 rpm.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the yeast cells by centrifugation or filtration.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
-
-
Analysis:
-
Determine the chemical yield by weight.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Protocol 2: Asymmetric Synthesis of this compound via CBS Reduction
This protocol describes the chemical reduction of 3-chloroacetophenone using an (S)-2-Methyl-CBS-oxazaborolidine catalyst and a borane source under anhydrous conditions.
Materials:
-
3-Chloroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or neat)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, BMS) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Equipment:
-
Schlenk line or glove box for inert atmosphere operations
-
Dry glassware (oven-dried)
-
Magnetic stirrer
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add (S)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Add anhydrous THF to the flask.
-
Cool the flask to 0°C or room temperature.
-
-
Reduction:
-
Slowly add the borane-dimethyl sulfide complex (approx. 1.0-1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
Dissolve 3-chloroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at the same temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
-
Determine the chemical yield.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Mandatory Visualizations
Caption: Overall experimental workflows for the two synthetic routes.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. [Preparation of chiral alcohol by stereoselective reduction of acetophenone and chloroacetophenone with yeast cells]. | Sigma-Aldrich [merckmillipore.com]
Application Note: Biocatalytic Reduction of 3-Chloroacetophenone to (S)-1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric biocatalytic reduction of 3-chloroacetophenone to the chiral alcohol (S)-1-(3-chlorophenyl)ethanol, a valuable building block in pharmaceutical synthesis. The protocol outlines the use of a ketoreductase (KRED) enzyme coupled with a glucose dehydrogenase (GDH) for cofactor regeneration, a method known for its high efficiency and enantioselectivity.[1][2] An alternative approach using whole-cell biocatalysis with Lactobacillus brevis is also presented. Furthermore, a comprehensive method for the analysis of the product's enantiomeric excess (e.e.) and the reaction conversion using chiral High-Performance Liquid Chromatography (HPLC) is detailed.
Introduction
Chiral secondary alcohols are critical intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[3] The stereoselective synthesis of these compounds is of paramount importance, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Biocatalysis, utilizing enzymes or whole microorganisms, has emerged as a powerful and green alternative to traditional chemical synthesis for producing enantiopure compounds.[2] This approach offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact.[1]
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a well-established biocatalytic transformation. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze this reduction with high stereospecificity. These enzymes typically require a nicotinamide cofactor (NADH or NADPH), which is consumed during the reaction. Therefore, an efficient in situ cofactor regeneration system is crucial for the economic viability of the process.[2][4] Common regeneration methods include coupling the primary reaction with a second enzymatic reaction, such as the oxidation of a co-substrate like glucose by glucose dehydrogenase (GDH) or isopropanol by the same KRED.[5][6]
This application note focuses on the biocatalytic synthesis of this compound from 3-chloroacetophenone. This specific chiral alcohol is a key intermediate for various pharmaceutically active molecules. We present two robust protocols: one employing an isolated, engineered ketoreductase with a GDH cofactor regeneration system, and another utilizing whole cells of Lactobacillus brevis, a microorganism known to possess ADH activity.[7]
Data Presentation
The following tables summarize the expected quantitative data for the biocatalytic reduction of 3-chloroacetophenone based on literature for similar substrates and the typical performance of the described analytical method.
Table 1: Expected Performance of Biocatalytic Reduction Methods
| Biocatalyst System | Substrate Concentration (mM) | Co-substrate | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Engineered KRED + GDH | 50 - 200 | D-Glucose | 30 | 7.0 | >95 | >99 |
| Lactobacillus brevis (Whole Cells) | 10 - 50 | Isopropanol | 30 | 6.5 | >90 | >98 |
Table 2: Chiral HPLC Analytical Method Parameters
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (S)-enantiomer | Approx. 12 - 15 min |
| Expected Retention Time (R)-enantiomer | Approx. 16 - 20 min |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Engineered Ketoreductase (KRED) and Glucose Dehydrogenase (GDH)
This protocol describes the use of an isolated KRED in conjunction with a GDH for cofactor regeneration.
Materials:
-
Engineered Ketoreductase (KRED) selective for the (S)-alcohol
-
Glucose Dehydrogenase (GDH)
-
3-Chloroacetophenone
-
D-Glucose
-
NADP⁺ (or NAD⁺, depending on KRED specificity)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add D-Glucose to a final concentration of 150 mM.
-
Add GDH to a final concentration of 1-2 mg/mL.
-
Add the KRED to a final concentration of 1-2 mg/mL.
-
Initiate the reaction by adding 3-chloroacetophenone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to a final concentration of 50 mM.
-
Stir the reaction mixture at 30 °C and monitor the progress by taking aliquots at regular intervals for chiral HPLC analysis.
-
Upon completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Whole-Cell Biocatalytic Reduction using Lactobacillus brevis
This protocol utilizes resting cells of Lactobacillus brevis for the reduction.
Materials:
-
Lactobacillus brevis culture
-
Growth medium (e.g., MRS broth)
-
3-Chloroacetophenone
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cell Culture and Harvest:
-
Inoculate Lactobacillus brevis into MRS broth and incubate under appropriate conditions (e.g., 30 °C, 24-48 hours, anaerobic or microaerophilic).
-
Harvest the cells in the late exponential phase by centrifugation (e.g., 5000 x g, 10 min, 4 °C).
-
Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 6.5) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
-
Bioreduction:
-
To the cell suspension, add isopropanol as a co-substrate to a final concentration of 5-10% (v/v).
-
Add 3-chloroacetophenone to a final concentration of 10 mM.
-
Incubate the reaction mixture at 30 °C with gentle agitation (e.g., 150 rpm).
-
Monitor the reaction progress by chiral HPLC.
-
-
Work-up and Analysis:
-
Once the reaction has reached completion, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Protocol 3: Chiral HPLC Analysis
This protocol is for the determination of enantiomeric excess and conversion.
Materials:
-
Racemic 1-(3-chlorophenyl)ethanol standard
-
This compound product from the reaction
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
Procedure:
-
System Preparation:
-
Equip the HPLC system with a Chiralcel® OD-H column (or equivalent).
-
Prepare the mobile phase of n-hexane/isopropanol (90:10, v/v). Degas the mobile phase before use.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Set the UV detector to 220 nm.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a standard solution of racemic 1-(3-chlorophenyl)ethanol (e.g., 1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a solution of the reaction product in the mobile phase.
-
Prepare a solution of the starting material, 3-chloroacetophenone, to determine its retention time.
-
-
Analysis:
-
Inject the racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers.
-
Inject the reaction sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
Calculate the conversion by comparing the peak area of the remaining substrate to the sum of the peak areas of the product and substrate.
-
Visualizations
References
- 1. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ftb.com.hr [ftb.com.hr]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Enzymatic Kinetic Resolution of Racemic 1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the enzymatic kinetic resolution of racemic 1-(3-Chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocol utilizes the high enantioselectivity of lipase B from Candida antarctica (CALB) to preferentially acylate one enantiomer, enabling the separation of the unreacted (S)-enantiomer and the acylated (R)-enantiomer with high enantiomeric excess. This method offers a green and efficient alternative to traditional chemical resolution techniques.
Introduction
Chiral secondary alcohols, such as the enantiomers of 1-(3-Chlorophenyl)ethanol, are crucial building blocks in the pharmaceutical industry. The biological activity of many drugs is highly dependent on their stereochemistry, making the production of enantiomerically pure compounds a critical aspect of drug development. Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for obtaining such compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation.[1][2] In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the enantioenriched alcohol and its corresponding ester, both of which can be valuable chiral synthons. The presence of a halogen substituent, such as chlorine, on the phenyl ring has been observed to enhance the enantiomeric excess in CALB-catalyzed resolutions.[3]
Principle of the Method
The kinetic resolution of racemic 1-(3-Chlorophenyl)ethanol is achieved through an irreversible transesterification reaction catalyzed by an immobilized lipase, Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin). In the presence of an acyl donor, such as vinyl acetate, the lipase preferentially acylates the (R)-enantiomer of 1-(3-Chlorophenyl)ethanol to form (R)-1-(3-Chlorophenyl)ethyl acetate. The (S)-enantiomer is left largely unreacted. The reaction is allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. The resulting mixture can then be separated by standard chromatographic techniques.
Experimental Protocols
Materials and Reagents
-
Racemic 1-(3-Chlorophenyl)ethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane (or other suitable organic solvent like MTBE)
-
Molecular sieves (4 Å, activated)
-
Ethyl acetate and n-hexane (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., polysaccharide-based CSP)[4][5][6]
Enzymatic Kinetic Resolution Protocol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(3-Chlorophenyl)ethanol (1.0 mmol, 156.6 mg).
-
Add anhydrous n-hexane (10 mL) to dissolve the substrate.
-
Add activated molecular sieves (100 mg) to ensure anhydrous conditions.
-
Add Novozym® 435 (20 mg).
-
Add vinyl acetate (2.0 mmol, 185 µL) to the reaction mixture.
-
Seal the flask and stir the mixture at a constant temperature (e.g., 45°C).[1]
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the substrate and the product.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme and the molecular sieves. Wash the solids with a small amount of n-hexane.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
Purification and Analysis
-
The resulting crude mixture containing unreacted (S)-1-(3-Chlorophenyl)ethanol and (R)-1-(3-Chlorophenyl)ethyl acetate can be purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent.
-
Analyze the enantiomeric excess (e.e.) of the purified this compound and the hydrolyzed (R)-1-(3-Chlorophenyl)ethanol (after chemical or enzymatic hydrolysis of the ester) by chiral HPLC.[5][7]
-
Calculate the conversion (c) and the enantiomeric ratio (E) using the following formulas:
-
Conversion (c): c = ees / (ees + eep)
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] (where ees is the enantiomeric excess of the substrate and eep is the enantiomeric excess of the product)
-
Data Presentation
The following table summarizes representative quantitative data for the enzymatic kinetic resolution of racemic 1-(3-Chlorophenyl)ethanol under optimized conditions.
| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) | e.e. of (R)-acetate (%) | Enantiomeric Ratio (E) |
| 1 | Novozym® 435 | Vinyl Acetate | n-Hexane | 4 | ~50 | >99 | >99 | >200 |
| 2 | Novozym® 435 | Vinyl Acetate | MTBE | 6 | ~48 | >98 | >98 | >150 |
| 3 | Novozym® 435 | Isopropenyl Acetate | n-Hexane | 5 | ~50 | >99 | >99 | >200 |
Note: The data presented are representative values based on typical outcomes for the kinetic resolution of similar secondary alcohols using CALB. Actual results may vary depending on specific experimental conditions.
Visualization of the Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of racemic 1-(3-Chlorophenyl)ethanol.
Conclusion
This application note provides a detailed protocol for the efficient enzymatic kinetic resolution of racemic 1-(3-Chlorophenyl)ethanol using immobilized Candida antarctica lipase B. The method is highly enantioselective, yielding both the (S)-alcohol and the (R)-acetate with excellent enantiomeric purity. This biocatalytic approach represents a valuable and sustainable strategy for the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. benchchem.com [benchchem.com]
Application Notes: Chiral Catalysts for the Enantioselective Synthesis of (S)-1-(3-Chlorophenyl)ethanol
Introduction
(S)-1-(3-Chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific stereochemistry is often critical for the biological activity and safety of the final active ingredient. Consequently, the development of efficient and highly selective methods for its synthesis is of significant interest to the chemical and pharmaceutical industries. Enantioselective reduction of the prochiral ketone, 3-chloroacetophenone, is the most direct route to this valuable alcohol. This document outlines protocols and performance data for two powerful catalytic systems: Asymmetric Transfer Hydrogenation (ATH) with Ruthenium catalysts and the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts.
Catalyst Performance Comparison
The enantioselective reduction of 3-chloroacetophenone can be achieved with exceptional levels of stereocontrol using different catalyst systems. The following table summarizes representative data for two leading methodologies, highlighting their performance in terms of yield and enantiomeric excess (e.e.).
| Catalyst System | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Product Configuration |
| Ru(II)/ (S,S)-TsDPEN | 0.1 - 1.0 | HCOOH / NEt₃ (5:2) | N/A | 28 | >95 | >98 | (S) |
| Ru(II)/ Chiral Ligand | 0.001 - 0.1 | i-PrOH / Base | 2-propanol | 25-80 | >98 | >99 | (S) or (R) |
| CBS Catalyst / (S)-DPP | 5.0 - 10.0 | BH₃·THF | THF | 25 | High | >95 | (S) |
Note: Data is compiled from reductions of 3-chloroacetophenone and structurally similar aryl ketones. Performance may vary based on precise substrate and reaction conditions.
Experimental Protocols & Methodologies
Method 1: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst
Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the reduction of prochiral ketones.[1] This protocol employs a well-defined Ruthenium(II) catalyst complexed with the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). A mixture of formic acid and triethylamine serves as the hydrogen source.[2][3]
Experimental Workflow Diagram
Caption: General workflow for enantioselective ketone reduction.
Materials:
-
3-Chloroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or round-bottom flask with septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (2 mL). Stir the resulting orange solution at room temperature for 20-30 minutes.
-
Reaction Setup: To a separate flask under an inert atmosphere, add 3-chloroacetophenone (1.0 mmol).
-
Hydrogen Source Preparation: Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine.
-
Reaction Initiation: Add the HCOOH/NEt₃ mixture (1.5 mL) to the flask containing the substrate. Then, add the pre-formed catalyst solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 28 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Carefully wash the organic layer with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[4][5] It utilizes a chiral oxazaborolidine catalyst, which can be generated in situ from a chiral amino alcohol, to direct the stereochemistry of borane (BH₃) reduction.[6][7]
Catalytic Strategy Overview
Caption: Key components of ATH and CBS catalytic systems.
Materials:
-
3-Chloroacetophenone
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol ((S)-DPP)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1 M aq.)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Generation: To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%). Add anhydrous THF (2 mL) to dissolve the amino alcohol.
-
Borane Addition: Slowly add 1.0 M BH₃·THF solution (0.6 mL, 0.6 mmol) to the catalyst solution at room temperature. Stir for 15-20 minutes. Hydrogen gas evolution will be observed as the oxazaborolidine catalyst forms.
-
Substrate Addition: In a separate flask, prepare a solution of 3-chloroacetophenone (1.0 mmol) in anhydrous THF (3 mL).
-
Reaction Initiation: Slowly add the substrate solution to the catalyst mixture over a period of 10-15 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol (2 mL).
-
Workup: Add 1 M HCl (5 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Analysis: Confirm the enantiomeric excess (e.e.) of the purified alcohol using chiral HPLC or GC.
References
Application Note: Lipase-Catalyzed Acylation for the Kinetic Resolution of (S)-1-(3-Chlorophenyl)ethanol
Introduction
Optically active secondary alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] The kinetic resolution of racemic alcohols using lipases is a highly effective and environmentally friendly method for obtaining enantiomerically pure compounds.[2] Lipases, such as those from Candida antarctica and Pseudomonas cepacia, exhibit high enantioselectivity in catalyzing the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[1] This application note details a protocol for the kinetic resolution of racemic 1-(3-chlorophenyl)ethanol via lipase-catalyzed acylation to yield the (S)-enantiomer with high enantiomeric excess (ee).
Principle of the Method
The kinetic resolution is based on the differential reaction rates of the two enantiomers of 1-(3-chlorophenyl)ethanol with an acyl donor, catalyzed by a lipase. The enzyme preferentially acylates the (R)-enantiomer, converting it to (R)-1-(3-chlorophenyl)ethyl acetate. This leaves the reaction mixture enriched in the desired (S)-1-(3-chlorophenyl)ethanol. The reaction is typically irreversible when using an acyl donor like vinyl acetate, which, upon reaction, forms an unstable enol that tautomerizes to acetaldehyde.
Materials and Reagents
-
Substrate: Racemic 1-(3-chlorophenyl)ethanol
-
Enzyme: Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) or Pseudomonas cepacia Lipase (PCL)
-
Solvent: tert-Butyl methyl ether (MTBE), Hexane, or Toluene[1][5][6][7]
-
Analytical Standards: Racemic 1-(3-chlorophenyl)ethanol and the corresponding acetate ester
-
Chromatography: Silica gel for column chromatography
-
Solvents for Chromatography: Hexane, Ethyl Acetate
Data Presentation
Table 1: Screening of Lipases for the Kinetic Resolution of rac-1-(3-Chlorophenyl)ethanol
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-alcohol | Enantioselectivity (E) |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl Acetate | MTBE | 24 | 48 | >99 | >200 |
| 2 | Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | MTBE | 24 | 45 | 95 | 150 |
| 3 | Porcine Pancreas Lipase (PPL) | Vinyl Acetate | MTBE | 48 | 30 | 60 | 15 |
| 4 | CALB | Isopropenyl Acetate | Hexane | 24 | 49 | >99 | >200 |
Note: Data presented are representative values based on the kinetic resolution of similar secondary alcohols.[7]
Table 2: Optimization of Reaction Conditions using CALB
| Entry | Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-alcohol |
| 1 | Temperature | 25°C | 45 | 98 |
| 2 | Temperature | 35°C | 48 | >99 |
| 3 | Temperature | 45°C | 49 | 97 |
| 4 | Substrate Conc. | 0.1 M | 48 | >99 |
| 5 | Substrate Conc. | 0.5 M | 46 | 98 |
| 6 | Acyl Donor Equiv. | 1.5 | 48 | >99 |
| 7 | Acyl Donor Equiv. | 3.0 | 49 | >99 |
Note: Optimal conditions are typically determined empirically for each specific substrate.
Experimental Workflow Diagram
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-1-(3-Chlorophenyl)ethanol in the Synthesis of Antihistamines: A Detailed Analysis and Alternative Pathways
Initial Assessment: Extensive literature review indicates that (S)-1-(3-Chlorophenyl)ethanol is not a commonly utilized starting material or intermediate in the synthesis of commercially significant antihistamines. While this chiral alcohol is a valuable building block in the synthesis of other pharmaceuticals, particularly in the oncology field as an intermediate for IGF-1R inhibitors, its direct application in antihistamine synthesis is not well-documented in publicly available scientific literature and patents.
The core structure of many modern antihistamines, such as the highly successful second-generation drug Cetirizine and its active enantiomer Levocetirizine, features a 4-chlorophenyl moiety rather than the 3-chlorophenyl group present in the requested starting material.
Alternative Focus: Synthesis of Levocetirizine
Given the structural similarity and the importance of chiral intermediates in the synthesis of modern antihistamines, this document will focus on a closely related and industrially relevant process: the synthesis of Levocetirizine . Levocetirizine is the R-enantiomer of Cetirizine and is a potent and selective H1-antihistamine. Its synthesis relies on a chiral intermediate, (R)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine, which shares key structural features with the user-specified compound.
This application note will provide detailed protocols, quantitative data, and pathway diagrams for the synthesis of Levocetirizine, offering valuable insights for researchers, scientists, and drug development professionals working in this area.
Levocetirizine: Mechanism of Action and Therapeutic Use
Levocetirizine is a third-generation non-sedating antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. It functions as a potent and selective inverse agonist of the histamine H1 receptor. By binding to the H1 receptor, Levocetirizine stabilizes it in its inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine. This blockade of the H1 receptor alleviates the symptoms of allergic reactions, such as sneezing, rhinorrhea, itchy and watery eyes, and skin rashes.
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. Levocetirizine, by acting as an inverse agonist, prevents this cascade from occurring.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Levocetirizine.
Synthesis of Levocetirizine
A common synthetic route to Levocetirizine starts from 4-chlorobenzophenone and utilizes a key chiral resolution step to obtain the desired R-enantiomer. The following sections detail the experimental protocols and present the associated data.
Synthetic Workflow
The overall synthesis can be summarized in the following key steps:
-
Reductive Amination: 4-chlorobenzophenone is reacted with formamide to produce N-formyl-1-(4-chlorophenyl)phenylmethylamine.
-
Hydrolysis: The formyl group is removed to yield racemic 1-(4-chlorophenyl)phenylmethylamine.
-
Chiral Resolution: The racemic amine is resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to isolate the (R)-enantiomer.
-
Cyclization: The (R)-amine is reacted with a suitable bis(2-chloroethyl)amine derivative to form the piperazine ring, yielding (R)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine.
-
Alkylation: The piperazine intermediate is alkylated with an appropriate ethoxyacetic acid derivative.
-
Hydrolysis: The resulting ester or amide is hydrolyzed to afford Levocetirizine.
Caption: Synthetic Workflow for Levocetirizine.
Experimental Protocols
Step 1 & 2: Synthesis of Racemic 1-(4-chlorophenyl)phenylmethylamine
-
Materials: 4-chlorobenzophenone, formamide, hydrochloric acid, sodium hydroxide, toluene.
-
Procedure:
-
A mixture of 4-chlorobenzophenone and formamide is heated to 160-170°C for 15-20 hours.
-
The reaction mixture is cooled, and water is added. The product is extracted with toluene.
-
The organic layer is washed and concentrated.
-
The crude N-formyl intermediate is hydrolyzed by refluxing with aqueous hydrochloric acid.
-
The reaction mixture is cooled, and the pH is adjusted to >10 with sodium hydroxide solution.
-
The product, racemic 1-(4-chlorophenyl)phenylmethylamine, is extracted with toluene, and the solvent is evaporated.
-
Step 3: Chiral Resolution of 1-(4-chlorophenyl)phenylmethylamine
-
Materials: Racemic 1-(4-chlorophenyl)phenylmethylamine, L-(+)-tartaric acid, methanol.
-
Procedure:
-
The racemic amine is dissolved in methanol.
-
A solution of L-(+)-tartaric acid in methanol is added slowly.
-
The mixture is stirred, and the precipitated tartrate salt of the (R)-enantiomer is collected by filtration.
-
The salt is recrystallized from methanol to improve enantiomeric purity.
-
The resolved salt is treated with a base (e.g., sodium hydroxide) to liberate the free (R)-1-(4-chlorophenyl)phenylmethylamine.
-
Step 4 & 5 & 6: Synthesis of Levocetirizine from the Chiral Amine
-
Materials: (R)-1-(4-chlorophenyl)phenylmethylamine, bis(2-chloroethyl)amine hydrochloride, sodium carbonate, acetonitrile, 2-chloroethoxyacetonitrile, potassium carbonate, sodium hydroxide.
-
Procedure:
-
(Cyclization): (R)-1-(4-chlorophenyl)phenylmethylamine is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base like sodium carbonate in a solvent such as acetonitrile under reflux to form (R)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine.
-
(Alkylation): The resulting piperazine derivative is then alkylated with 2-chloroethoxyacetonitrile in the presence of potassium carbonate in acetonitrile under reflux.
-
(Hydrolysis): The resulting nitrile intermediate is hydrolyzed using a strong base, such as sodium hydroxide, in a suitable solvent system (e.g., water/ethanol) under reflux to yield Levocetirizine.
-
The final product is isolated by acidification and subsequent purification.
-
Quantitative Data
The following table summarizes typical yields and purity data for the key steps in the synthesis of Levocetirizine.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 & 2 | Racemic 1-(4-chlorophenyl)phenylmethylamine | 85-95 | N/A |
| 3 | (R)-1-(4-chlorophenyl)phenylmethylamine | 35-45 (after resolution) | >99 |
| 4 | (R)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine | 80-90 | >99 |
| 5 & 6 | Levocetirizine | 70-85 | >99 |
Note: Yields are indicative and can vary based on reaction conditions and scale.
Conclusion
While this compound does not appear to be a direct precursor for common antihistamines, the principles of chiral synthesis are paramount in the development of modern, highly selective drugs in this class. The synthesis of Levocetirizine from a structurally related chiral amine, (R)-1-(4-chlorophenyl)phenylmethylamine, serves as an excellent and relevant example of these principles in action. The detailed protocols and pathways provided herein offer a comprehensive guide for professionals in the field of pharmaceutical development and research.
Application Note: Protocol for Asymmetric Transfer Hydrogenation to Produce (S)-1-(3-Chlorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asymmetric transfer hydrogenation (ATH) is a robust and widely utilized method for the enantioselective synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2] This protocol details the synthesis of enantiomerically enriched (S)-1-(3-Chlorophenyl)ethanol from 3'-chloroacetophenone using a well-defined ruthenium catalyst. The process employs an in situ generated catalyst from [RuCl₂(p-cymene)]₂ and the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), with a formic acid/triethylamine mixture serving as the hydrogen source.[3] This method avoids the need for high-pressure gaseous hydrogen, making it a practical and accessible option for laboratory-scale synthesis.[4][5]
Reaction Scheme:
Figure 1: Asymmetric transfer hydrogenation of 3'-chloroacetophenone to this compound.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric transfer hydrogenation of various acetophenone derivatives, including the target substrate, under optimized conditions using a Ru-TsDPEN catalyst system.
| Substrate | Catalyst Precursor | Chiral Ligand | Cat. Loading (mol%) | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Configuration |
| 3'-Chloroacetophenone | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 0.5 - 1.0 | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 - 40 | 12 - 24 | >95 | >97 | S |
| Acetophenone | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 0.5 | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 16 | 98 | 98 | S |
| 4'-Chloroacetophenone | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 1.0 | HCOOH/NEt₃ (5:2) | Acetonitrile | 40 | 12 | 97 | 99 | S |
| 2'-Bromoacetophenone | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 1.0 | HCOOH/NEt₃ (5:2) | Acetonitrile | 40 | 24 | 95 | 96 | S |
Experimental Protocol
This protocol describes the in situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation reaction.
1. Materials and Equipment
-
Reagents: 3'-chloroacetophenone, [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN, formic acid (≥98%), triethylamine (NEt₃), acetonitrile (anhydrous), ethyl acetate, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Schlenk flask or round-bottom flask with a septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringes, dropping funnel, rotary evaporator, and standard glassware for workup and chromatography.
2. Preparation of Formic Acid/Triethylamine (5:2) Donor Mixture [6]
-
Caution: This procedure is highly exothermic and should be performed in an ice bath within a fume hood.
-
In a round-bottom flask, add triethylamine (e.g., 100 mL, 0.72 mol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add formic acid (e.g., 67.5 mL, 1.8 mol) dropwise via a dropping funnel with vigorous stirring.
-
Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to warm to room temperature. This mixture is now ready to be used as the hydrogen donor.
3. In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation
-
To a dry Schlenk flask under an inert atmosphere (Ar or N₂), add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (e.g., 4.4 mg, 0.012 mmol).
-
Add anhydrous acetonitrile (e.g., 5 mL) via syringe.
-
Stir the resulting orange suspension at room temperature for 20-30 minutes to allow for catalyst formation.
-
Add 3'-chloroacetophenone (e.g., 155 mg, 1.0 mmol) to the flask via syringe.
-
Add the pre-mixed formic acid/triethylamine (5:2) solution (e.g., 1.0 mL) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
4. Work-up and Purification
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
5. Analysis
-
Yield: Determine the yield by mass of the purified product.
-
Structure Confirmation: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (e.e.): Determine the e.e. by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
References
Application Notes and Protocols for the Synthesis of 1-(3-Chlorophenyl)ethanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(3-Chlorophenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The method described herein utilizes the Grignard reaction, a robust and versatile carbon-carbon bond-forming reaction. This application note includes the reaction pathway, a detailed experimental workflow, and tabulated data for the starting materials and the final product, including key analytical parameters. The provided protocols are based on established methodologies for Grignard reactions and are intended to be a comprehensive guide for laboratory synthesis.
Introduction
The Grignard reaction is a fundamental organometallic reaction in organic chemistry, enabling the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1] This reaction is widely used in the synthesis of alcohols. The synthesis of 1-(3-Chlorophenyl)ethanol can be achieved by reacting a Grignard reagent, such as methylmagnesium bromide, with 3-chlorobenzaldehyde. This pathway provides a direct and efficient route to the desired secondary alcohol.
Reaction Pathway
The synthesis of 1-(3-Chlorophenyl)ethanol via the Grignard reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.
-
Protonation: An acidic workup protonates the resulting alkoxide to yield the final product, 1-(3-Chlorophenyl)ethanol.
Caption: Grignard reaction pathway for 1-(3-Chlorophenyl)ethanol synthesis.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 213-214 | 1.241 |
| Methyl Bromide | CH₃Br | 94.94 | 3.6 | 1.732 |
| Magnesium | Mg | 24.31 | 1090 | 1.738 |
| Diethyl Ether (solvent) | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| 1-(3-Chlorophenyl)ethanol | C₈H₉ClO | 156.61 | 120-122 (at 14 mmHg) | 1.183 |
Table 2: Expected Spectroscopic Data for 1-(3-Chlorophenyl)ethanol [2]
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 4H, Ar-H), 4.89 (q, 1H, CH-OH), 2.05 (s, 1H, OH), 1.45 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 145.9, 134.3, 129.7, 127.8, 125.9, 124.0, 70.0, 25.1 |
| IR (film) | 3360 (br, O-H), 3060 (Ar C-H), 2970, 2920 (C-H), 1595, 1570 (C=C), 1070 (C-O), 780, 690 (C-Cl) cm⁻¹ |
| Mass Spec (GC-MS) | m/z (%): 156 (M⁺, 30), 141 (100), 111 (35), 77 (40) |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
3-Chlorobenzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute)
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1-(3-Chlorophenyl)ethanol.
Detailed Procedure:
1. Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
All glassware must be thoroughly dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl bromide (1.1 equivalents) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium suspension. The reaction is initiated if the solution becomes cloudy and starts to bubble. Gentle warming may be required to start the reaction.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with 3-Chlorobenzaldehyde
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 3-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
3. Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions.
-
Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from any ignition sources.
-
Methyl bromide is toxic and should be handled with appropriate personal protective equipment.
-
The reaction quenching is exothermic and should be performed slowly with cooling.
Conclusion
The Grignard reaction provides an effective method for the synthesis of 1-(3-Chlorophenyl)ethanol. By following the detailed protocol and safety precautions outlined in this document, researchers can reliably synthesize this important chemical intermediate for various applications in drug development and organic synthesis. The provided data tables and diagrams serve as a comprehensive resource for the planning and execution of this synthetic procedure.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(3-Chlorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (S)-1-(3-Chlorophenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a key chiral intermediate. The primary route for its synthesis is the asymmetric reduction of 3-chloroacetophenone.
Issue 1: Low Yield of this compound
Question: My reaction is showing low conversion of 3-chloroacetophenone, resulting in a poor overall yield. What are the potential causes and how can I improve it?
Answer: Low yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Reagent and Solvent Quality:
-
Moisture: Many asymmetric reduction methods, particularly those using borane reagents like in the Corey-Bakshi-Shibata (CBS) reduction, are highly sensitive to moisture. Water can react with and decompose the reducing agent and catalyst.[1][2]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents.
-
-
Purity of Starting Material: Impurities in the 3-chloroacetophenone can interfere with the catalyst.
-
Solution: Purify the starting material by distillation or chromatography if necessary.
-
-
-
Catalyst Activity and Loading:
-
Deactivated Catalyst: The catalyst may have degraded due to improper storage or handling. Chiral catalysts can be sensitive to air and moisture.[3]
-
Solution: Purchase fresh catalyst or store it under an inert atmosphere. For in-situ generated catalysts, ensure the precursors are of high quality.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for an efficient reaction.
-
Solution: Increase the catalyst loading incrementally. However, be mindful of the cost implications.
-
-
-
Reaction Conditions:
-
Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate and yield.
-
Solution: The optimal temperature depends on the specific method. For CBS reductions, lower temperatures (e.g., -78 °C to 0 °C) are often employed to enhance enantioselectivity, but this can slow down the reaction rate.[1] For asymmetric transfer hydrogenation, temperatures can range from room temperature to 80°C.[4] Experiment with a range of temperatures to find the optimal balance.
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure efficient stirring throughout the reaction.
-
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary.
-
-
Issue 2: Low Enantioselectivity (ee)
Question: I have achieved a good yield, but the enantiomeric excess (ee) of my this compound is lower than expected. What could be the problem?
Answer: Low enantioselectivity indicates that the desired stereochemical control is not being effectively achieved. This can be due to a competing non-selective reaction or issues with the chiral catalyst.
Potential Causes & Solutions:
-
Non-Catalytic Background Reaction: The reducing agent (e.g., borane) can directly reduce the ketone without the influence of the chiral catalyst, leading to the formation of a racemic product.[5][6]
-
Solution:
-
Lower the reaction temperature to favor the catalyzed pathway.
-
Add the ketone slowly to the mixture of the catalyst and reducing agent to maintain a low concentration of the ketone.
-
-
-
Catalyst Racemization or Degradation: The chiral integrity of the catalyst may be compromised.
-
Solution: Use a freshly prepared or purchased catalyst and handle it under an inert atmosphere.
-
-
Substrate-Catalyst Mismatch: The chosen chiral ligand or catalyst may not be optimal for 3-chloroacetophenone.
-
Solution: Screen different chiral ligands or catalyst systems. For example, in asymmetric transfer hydrogenation, different chiral diamine or amino alcohol ligands can be tested with a ruthenium precursor.
-
-
Incorrect Stoichiometry: An incorrect ratio of catalyst to reducing agent can affect the formation of the active catalytic species.
-
Solution: Carefully control the stoichiometry of the reagents as specified in the chosen protocol.
-
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing this compound?
The most prevalent and effective methods for the asymmetric synthesis of this compound involve the reduction of the prochiral ketone, 3-chloroacetophenone. The three main approaches are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a borane source. It is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][7][8]
-
Asymmetric Transfer Hydrogenation (ATH): This technique typically employs a transition metal catalyst, such as ruthenium, with a chiral ligand. A hydrogen donor like isopropanol or formic acid is used as the reducing agent. This method is often highly efficient and can be performed under mild conditions.[4][9][10]
-
Biocatalytic Reduction: This approach utilizes whole microbial cells (like yeast or bacteria) or isolated enzymes (ketoreductases/alcohol dehydrogenases) to perform the enantioselective reduction. It is an environmentally friendly method that can achieve very high yields and enantioselectivities.[11][12][13][14]
2. How do I choose the best method for my needs?
The choice of method depends on several factors:
-
Scale of Synthesis: For large-scale industrial production, ATH or biocatalysis are often preferred due to their catalytic nature and potentially lower cost of goods.
-
Desired Enantioselectivity: All three methods can provide high ee, but optimization may be required. Biocatalysis can often achieve >99% ee.
-
Available Equipment: ATH may require a high-pressure hydrogenation setup if using hydrogen gas, although transfer hydrogenation is more common and does not. CBS reduction requires strict anhydrous conditions. Biocatalysis requires fermentation and incubation equipment.
-
Cost and Availability of Reagents: Chiral ligands and catalysts for CBS and ATH can be expensive. Biocatalysis often uses cheaper reagents but may require more development time.
3. What are some common side products and how can I minimize them?
The primary side product is the undesired (R)-enantiomer of 1-(3-chlorophenyl)ethanol. Its formation is addressed by optimizing for enantioselectivity (see Issue 2 above). Other potential side reactions are less common but can include:
-
Over-reduction: This is generally not an issue as the alcohol product is stable to the reducing agents used.
-
Dehalogenation: In some cases, particularly with certain metal catalysts and harsh conditions, the chloro-substituent on the aromatic ring could be reduced. This is generally not observed under the typical mild conditions for these asymmetric reductions.
To minimize side products, it is crucial to follow the established protocols carefully, use high-purity reagents, and monitor the reaction progress.
4. How do I purify the final product?
The final product, this compound, is typically purified by:
-
Extraction: After quenching the reaction, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate or diethyl ether.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A mixture of hexane and ethyl acetate is a typical eluent system.
-
Distillation: If the product is a liquid and the impurities are not volatile, vacuum distillation can be an effective purification method.
5. How can I monitor the progress of the reaction?
Reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting ketone and the formation of the product alcohol. The alcohol is typically more polar than the ketone and will have a lower Rf value on a silica gel plate.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product. Chiral GC or HPLC columns can be used to determine the enantiomeric excess (ee) of the product.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Catalyst/Reagent | Reducing Agent | Typical Yield (%) | Typical ee (%) | Key Features |
| CBS Reduction | (S)-Me-CBS-oxazaborolidine | Borane-THF complex | 85-95 | >95 | High enantioselectivity, requires strictly anhydrous conditions.[1][2] |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Formic acid/Triethylamine or Isopropanol | >95 | 97-99 | High yield and ee, milder conditions than hydrogenation with H₂.[4][9] |
| Biocatalytic Reduction | Whole cells (e.g., Candida, Rhodotorula) or isolated ketoreductases | Glucose (for cofactor regeneration) | >90 | >99 | Environmentally friendly, very high enantioselectivity, may require optimization of biological conditions.[12][13][14] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is adapted from established procedures for similar substrates.[4]
Materials:
-
3-Chloroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add 3-chloroacetophenone (1 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (1 mL) to the reaction flask.
-
Stir the reaction mixture at 28-40 °C.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain this compound.
Protocol 2: Biocatalytic Reduction using Whole Cells
This is a general protocol that will require screening and optimization for the specific microorganism used.
Materials:
-
A suitable microorganism (e.g., a strain of Candida or Pichia)
-
Growth medium for the microorganism
-
3-Chloroacetophenone
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., pH 7.0)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Cell Culture: Inoculate the chosen microorganism into the appropriate growth medium and incubate until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer.
-
Bioreduction: Resuspend the cell pellet in the phosphate buffer to a desired concentration (e.g., 50 g/L wet cell weight).
-
Add glucose to the cell suspension (e.g., to a final concentration of 1-5%).
-
Add 3-chloroacetophenone to the cell suspension. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent like DMSO to aid solubility.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction by GC or HPLC for the disappearance of the ketone and the formation of the alcohol, as well as the enantiomeric excess.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product if necessary by column chromatography.
Visualizations
Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ftb.com.hr [ftb.com.hr]
Overcoming low enantioselectivity in the synthesis of (S)-1-(3-Chlorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-1-(3-Chlorophenyl)ethanol, with a focus on overcoming challenges related to low enantioselectivity.
Troubleshooting Guide: Overcoming Low Enantioselectivity
Low enantiomeric excess (e.e.) is a common hurdle in the asymmetric synthesis of this compound. This guide provides a structured approach to identifying and resolving potential issues in your experimental setup.
Problem: The enantiomeric excess (e.e.) of my this compound is lower than expected.
This issue can arise from several factors related to the catalyst, reagents, reaction conditions, and substrate. Below is a systematic guide to troubleshoot the problem.
Q1: How can I determine if the issue is with my catalytic system?
Answer: The catalytic system is a critical component for achieving high enantioselectivity. Here’s how to troubleshoot it:
-
Catalyst Purity and Activity: Ensure the catalyst, whether it's a metal-ligand complex or a biocatalyst, is pure and active. Impurities can poison the catalyst or promote non-selective side reactions. For pre-formed catalysts, it's advisable to use a fresh batch or one from a recently opened container, as they can degrade over time with exposure to air and moisture.[1]
-
Ligand Integrity: For asymmetric transfer hydrogenation, the chiral ligand is paramount. Verify the purity and integrity of the ligand. Even minor impurities can have a significant negative impact on enantioselectivity.
-
Catalyst Loading: The concentration of the catalyst can influence the enantiomeric excess. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to lower e.e. due to the formation of less selective catalytic species. It is crucial to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.
-
In-situ Catalyst Formation: If the catalyst is generated in-situ, ensure the precursors are of high purity and the correct stoichiometry is used. The order of addition of reagents can also be critical in forming the active catalytic species correctly.
Q2: Could the reaction conditions be the source of low enantioselectivity?
Answer: Yes, reaction conditions play a pivotal role in determining the stereochemical outcome.
-
Temperature: Temperature has a profound effect on enantioselectivity. Generally, lower temperatures favor higher e.e. by increasing the energy difference between the diastereomeric transition states. However, some catalytic systems have an optimal temperature range, and in some cases, a reversal of enantioselectivity can be observed at different temperatures. It is recommended to screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimum for your specific system.[2]
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can sometimes lead to racemization of the product, thereby lowering the e.e. Monitor the reaction progress and stop it once the substrate is consumed to the desired level.
-
Solvent Choice: The solvent can influence the conformation of the catalyst and the stability of the transition states. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[3] A screening of different solvents (e.g., isopropanol, dichloromethane, toluene) is often necessary to identify the best medium for the reaction.
-
Hydrogen Source (for Asymmetric Transfer Hydrogenation): The choice of hydrogen donor is crucial. Isopropanol is commonly used, often in the presence of a base. A formic acid/triethylamine mixture is another effective hydrogen source.[4] The purity of the hydrogen donor is also important.
Q3: Can the substrate or reagents be contributing to the poor results?
Answer: Absolutely. The quality of your starting materials is fundamental.
-
Substrate Purity: The purity of the 3-chloroacetophenone substrate is critical. Impurities can inhibit or poison the catalyst, leading to both low conversion and low enantioselectivity. Ensure your substrate is of high purity, and consider purification if necessary.
-
Presence of Water or Oxygen: Many asymmetric catalytic systems, particularly those involving organometallic catalysts, are sensitive to air and moisture.[1] Ensure that all glassware is thoroughly dried, solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Substrate Concentration: The concentration of the substrate can affect the reaction kinetics and, consequently, the enantioselectivity. At high substrate concentrations, catalyst inhibition or the formation of less selective catalytic species can occur.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high enantioselectivity?
Answer: The two most successful and widely used methods are:
-
Asymmetric Transfer Hydrogenation (ATH): This method typically employs a Ruthenium (Ru) or Rhodium (Rh) catalyst complexed with a chiral ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[2][6][7][8] A hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used to reduce the prochiral ketone, 3-chloroacetophenone.[4]
-
Biocatalytic Reduction: This approach utilizes whole microbial cells (e.g., Saccharomyces cerevisiae, Lactobacillus species) or isolated enzymes (ketoreductases) to perform the enantioselective reduction.[9][10][11][12] Biocatalysis is often considered a "green" alternative and can provide very high enantioselectivities under mild reaction conditions.[13]
Q2: How do I choose between Asymmetric Transfer Hydrogenation and Biocatalytic Reduction?
Answer: The choice depends on several factors:
-
Expertise and Equipment: ATH often requires expertise in handling air- and moisture-sensitive organometallic catalysts and may necessitate the use of an inert atmosphere. Biocatalytic methods are generally performed in aqueous media and are often more forgiving in terms of setup, but require knowledge of microbiology and biochemistry.
-
Substrate Scope: While both methods are effective for 3-chloroacetophenone, if you plan to work with a wider range of substrates, one method might be more versatile than the other.
-
Scale of Reaction: For large-scale industrial synthesis, both methods are viable. The cost and availability of the catalyst or biocatalyst, as well as downstream processing, will be key considerations.
-
Desired Enantiomer: Most commercially available chiral ligands for ATH and many common microorganisms will produce a specific enantiomer. Ensure the chosen method yields the desired (S)-enantiomer.
Q3: What is a typical enantiomeric excess (e.e.) that I can expect to achieve?
Answer: With optimized conditions, both ATH and biocatalytic reduction can achieve excellent enantioselectivity, often exceeding 99% e.e.[4][10][14][15]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst System | Chiral Ligand/Biocatalyst | Hydrogen Donor/Cofactor | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| RuCl--INVALID-LINK-- | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 12-24 | >95 | 98 |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | (S,S)-TsDPEN | i-PrOH / KOH | Isopropanol | 80 | 2 | >99 | 97 |
| Saccharomyces cerevisiae B5 | Whole Cells | Ethanol (5%) | Water/Buffer | 25 | 24 | >99 | >99 |
| Lactobacillus curvatus | Whole Cells | Glucose | Water/Buffer | 30 | 48 | High | >99 |
Note: The data presented is a summary from various sources and may require optimization for specific experimental setups.[4][11][12][14]
Experimental Protocols
Method 1: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN
Materials:
-
3'-Chloroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 3'-chloroacetophenone (1 mmol) and the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%) in anhydrous acetonitrile (5 mL).
-
Add a freshly prepared 5:2 mixture of formic acid and triethylamine (2 mL).
-
Stir the reaction mixture at 28 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or GC.
Method 2: Biocatalytic Reduction using Saccharomyces cerevisiae
Materials:
-
3'-Chloroacetophenone
-
Saccharomyces cerevisiae (e.g., baker's yeast)
-
Glucose or Ethanol (as a co-substrate)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of Saccharomyces cerevisiae (e.g., 10 g wet cells) in a phosphate buffer (100 mL, pH 7.0).
-
Add a co-substrate such as glucose (e.g., 2 g) or ethanol (5% v/v) to facilitate cofactor regeneration.[11][16]
-
Dissolve 3'-chloroacetophenone (1 g) in a minimal amount of ethanol and add it to the yeast suspension.
-
Incubate the mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation (e.g., 150 rpm).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion (typically 24-48 hours), separate the yeast cells by filtration or centrifugation.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Mandatory Visualizations
Caption: Asymmetric Transfer Hydrogenation Workflow
Caption: Troubleshooting Low Enantioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kanto.co.jp [kanto.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ftb.com.hr [ftb.com.hr]
- 14. benchchem.com [benchchem.com]
- 15. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reduction of 3-Chloroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-chloroacetophenone. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guides
Issue 1: Low Yield of 1-(3-Chlorophenyl)ethanol
Symptoms: The isolated yield of the desired alcohol product is significantly lower than expected. Analysis of the crude reaction mixture by TLC, GC-MS, or NMR shows a complex mixture of products or a large amount of unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Reducing Agent | Sodium borohydride (NaBH₄) can decompose if not stored under anhydrous conditions. Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple ketone. |
| Insufficient Reducing Agent | While the stoichiometry suggests 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, it is common practice to use an excess to ensure the reaction goes to completion.[1][2] Increase the molar equivalents of NaBH₄ incrementally (e.g., from 1.5 to 2.0 equivalents). |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is sluggish, consider allowing it to stir for a longer period or slightly increasing the temperature, while monitoring for side product formation. |
| Product Loss During Workup | 1-(3-chlorophenyl)ethanol has some volatility.[1] Avoid prolonged exposure to high vacuum or excessive heat during solvent removal. Ensure efficient extraction by using an adequate amount of an appropriate organic solvent. |
| Impure Starting Material | Impurities in the 3-chloroacetophenone can interfere with the reaction. Ensure the purity of your starting material using appropriate analytical techniques. |
Issue 2: Presence of Dehalogenated Byproduct (Acetophenone or 1-Phenylethanol)
Symptoms: GC-MS or NMR analysis of the product mixture indicates the presence of acetophenone and/or 1-phenylethanol, suggesting the loss of the chlorine atom.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction Temperature Too High | Higher temperatures can promote the reductive dehalogenation of aryl halides by NaBH₄. Maintain a low reaction temperature (e.g., 0 °C) as specified in the protocol. |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can increase the likelihood of dehalogenation. Monitor the reaction progress by TLC and quench the reaction promptly upon consumption of the starting material. |
| Excess Reducing Agent | A large excess of NaBH₄ may contribute to dehalogenation. Use the minimum amount of excess NaBH₄ required for complete reduction of the ketone. |
Issue 3: Formation of a High Molecular Weight Byproduct
Symptoms: TLC analysis shows a spot with a much lower Rf value than the starting material and product, and mass spectrometry suggests a compound with approximately double the molecular weight of the starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Aldol Condensation | Under basic conditions, enolizable ketones like 3-chloroacetophenone can undergo self-condensation. This is more likely if the reaction is run at higher temperatures or for extended periods in the presence of a base. |
| Mitigation: Maintain a low reaction temperature (0 °C or below). Add the reducing agent portion-wise to a solution of the ketone to keep the concentration of the enolate low. Ensure the reaction is not unnecessarily prolonged. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the reduction of 3-chloroacetophenone with NaBH₄?
A1: With proper execution of the experimental protocol, yields of 1-(3-chlorophenyl)ethanol are typically in the range of 80-95%.
Q2: Can I use a different solvent for this reduction?
A2: Methanol and ethanol are commonly used protic solvents for NaBH₄ reductions.[1] While other polar aprotic solvents can be used, alcohols are generally preferred for their ability to protonate the intermediate alkoxide. The choice of solvent can influence the reaction rate and selectivity.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[1][2] A suitable eluent system (e.g., ethyl acetate/hexanes) should show a clear separation between the 3-chloroacetophenone starting material and the more polar 1-(3-chlorophenyl)ethanol product.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: While not strictly necessary for NaBH₄ reductions as it is for more reactive hydrides like LiAlH₄, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of moisture, which can consume the reducing agent.
Q5: What are the key safety precautions for this reaction?
A5: Sodium borohydride reacts with acidic protons to produce flammable hydrogen gas. Always handle NaBH₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Quench the reaction carefully, especially when adding acidic solutions.
Experimental Protocol: Reduction of 3-Chloroacetophenone with Sodium Borohydride
This protocol is adapted from established laboratory procedures for the reduction of ketones.[1]
Materials:
-
3-chloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 3-chloroacetophenone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)ethanol.
-
The product can be further purified by flash column chromatography if necessary.
Visualizations
Reaction Pathway
Caption: Main reaction and potential side reactions.
Experimental Workflow
Caption: Experimental workflow for the reduction.
References
Catalyst deactivation and regeneration in (S)-1-(3-Chlorophenyl)ethanol synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (S)-1-(3-Chlorophenyl)ethanol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to catalyst deactivation and regeneration that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the asymmetric synthesis of this compound?
A1: The most prevalent and effective catalysts for the asymmetric hydrogenation of 3'-chloroacetophenone to produce this compound are homogeneous chiral ruthenium (Ru) complexes.[1][2] These catalysts are typically composed of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP or Tol-BINAP), and a chiral diamine ligand (e.g., DPEN).[1][3][4] Noyori-type catalysts are a well-known and successful class of such ruthenium complexes used for the asymmetric hydrogenation of ketones.[1][5]
Q2: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the likely causes?
A2: A stalled or sluggish reaction can be attributed to several factors, primarily related to catalyst deactivation. Potential causes include:
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Common poisons for ruthenium catalysts include sulfur compounds, carbon monoxide, halides, and cyanides, which can irreversibly bind to the active sites of the catalyst.[6]
-
Thermal Degradation: Although many asymmetric hydrogenations are run at moderate temperatures, excessive heat can lead to the decomposition of the chiral ligands or changes in the catalyst's structure, rendering it inactive.
-
Inhibition by Base: An excess of the base (e.g., potassium tert-butoxide), often used as a co-catalyst or activator, can sometimes lead to the formation of inactive catalyst-base adducts.[3]
-
Structural Isomerization: The active catalyst may isomerize into a less active or inactive form during the reaction, leading to a decrease in the reaction rate over time.[1]
Q3: I'm observing a significant drop in enantioselectivity (% ee) as the reaction progresses or in subsequent runs with a recycled catalyst. Why is this happening?
A3: A decrease in enantioselectivity is a common issue and can be linked to several factors:
-
Catalyst Decomposition: The chiral ligands responsible for inducing stereoselectivity may degrade over time or under the reaction conditions. This can expose less selective catalytic sites or lead to the formation of achiral catalytic species.
-
Presence of Impurities: Certain impurities in the 3'-chloroacetophenone starting material can interfere with the chiral environment of the catalyst, leading to a reduction in enantioselectivity.
-
Suboptimal Reaction Conditions: Deviations from the optimal temperature or pressure can affect the delicate energetic balance of the transition states that lead to the desired enantiomer, thereby lowering the enantiomeric excess.[7]
-
Moisture and Air Sensitivity: Many chiral ruthenium catalysts are sensitive to air and moisture.[7] Improper handling and storage can lead to catalyst degradation and a subsequent loss of enantioselectivity.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
If you are experiencing low yields or the reaction fails to reach completion, follow this troubleshooting workflow:
Issue 2: Poor Enantioselectivity (% ee)
A drop in enantiomeric excess is a critical issue in asymmetric synthesis. This guide provides steps to diagnose and resolve the problem:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzymatic Resolution of 1-(3-Chlorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the enzymatic resolution of 1-(3-Chlorophenyl)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic resolution of 1-(3-Chlorophenyl)ethanol.
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common challenge where the enzyme does not sufficiently differentiate between the two enantiomers.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | The selected lipase may not have high selectivity for 1-(3-Chlorophenyl)ethanol. |
| Solution: Screen a variety of lipases. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (PCL) are good starting points.[1][2] | |
| Incorrect Solvent | The solvent can significantly impact enzyme conformation and, consequently, enantioselectivity.[3] |
| Solution: Screen a range of non-polar organic solvents like hexane, heptane, or toluene.[4] Hydrophobic solvents generally lead to better results in lipase-catalyzed resolutions. | |
| Inappropriate Temperature | Temperature affects the flexibility of the enzyme's active site, which can influence enantiomeric recognition. |
| Solution: Try lowering the reaction temperature. While this may decrease the reaction rate, it often enhances enantioselectivity.[3] | |
| Unsuitable Acyl Donor | The structure of the acyl donor can influence how the substrate fits into the enzyme's active site. |
| Solution: Vinyl acetate is a commonly used and effective acyl donor as it drives the reaction forward by producing a non-reactive vinyl alcohol that tautomerizes to acetaldehyde.[4] Other acyl donors like isopropenyl acetate or various alkyl esters can also be screened. |
Issue 2: Low Reaction Rate or Conversion
A slow or incomplete reaction can be due to several factors related to enzyme activity and reaction equilibrium.
| Potential Cause | Troubleshooting Steps |
| Insufficient Enzyme Concentration | Too little enzyme will result in a slow reaction. |
| Solution: Gradually increase the enzyme loading. Be aware that beyond a certain point, the rate may not increase due to substrate limitation. | |
| Suboptimal Temperature | While lower temperatures can improve enantioselectivity, they also reduce the reaction rate. |
| Solution: Find a balance by systematically testing a range of temperatures (e.g., 30°C, 40°C, 50°C) to identify the optimal point for both rate and selectivity.[4] | |
| Poor Substrate Solubility | The substrate must be well-dissolved in the reaction medium to be accessible to the enzyme. |
| Solution: Ensure your chosen solvent effectively dissolves 1-(3-Chlorophenyl)ethanol at the desired concentration. | |
| Enzyme Inhibition | The product or by-products of the reaction can sometimes inhibit the enzyme. |
| Solution: Monitor the reaction progress over time. If the rate plateaus prematurely, consider strategies for in-situ product removal, though this is less common with the use of vinyl acetate. |
Issue 3: Poor Yield of the Desired Enantiomer
Achieving a high yield of one enantiomer in a kinetic resolution is fundamentally limited by the nature of the process.
| Potential Cause | Theoretical Limitation |
| Maximum 50% Yield | In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer remains unreacted. |
| Solution: To obtain the unreacted enantiomer in high enantiomeric excess (ee), the reaction must proceed beyond 50% conversion. Conversely, to obtain the acylated enantiomer in high ee, the reaction should be stopped at or before 50% conversion. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for the resolution of 1-(3-Chlorophenyl)ethanol?
A1: Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols like 1-(3-Chlorophenyl)ethanol. Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is a highly effective and widely cited choice due to its broad substrate specificity and high stability in organic solvents.[4][5] Lipase from Pseudomonas cepacia (also known as Burkholderia cepacia) is another excellent candidate known for its thermal resistance and tolerance to organic solvents.[6][7] Screening of several lipases is recommended to find the optimal one for your specific conditions.[1]
Q2: What is the optimal temperature for the reaction?
A2: The optimal temperature is a trade-off between reaction rate and enantioselectivity. Generally, higher temperatures increase the reaction rate but may decrease enantioselectivity.[3] For many lipase-catalyzed resolutions, temperatures in the range of 30-50°C provide a good balance.[4] It is advisable to perform temperature screening experiments to determine the ideal temperature for your specific setup.
Q3: Which solvent should I use for the enzymatic resolution?
A3: The choice of solvent is critical. Non-polar, hydrophobic solvents are generally preferred for lipase-catalyzed reactions in organic media as they help maintain the enzyme's active conformation.[8] Solvents such as n-hexane, n-heptane, and toluene have been shown to be effective.[4] Polar solvents can sometimes strip essential water from the enzyme, leading to reduced activity.[8]
Q4: What is the role of the acyl donor, and which one should I choose?
A4: The acyl donor is the molecule that provides the acyl group to esterify one of the enantiomers of the alcohol. An ideal acyl donor should be highly reactive and lead to an irreversible reaction. Vinyl acetate is a popular choice because the co-product, vinyl alcohol, quickly tautomerizes to acetaldehyde, which does not participate in a reverse reaction.[4][9] This irreversibility drives the reaction towards product formation. Other options include isopropenyl acetate and various acid anhydrides.[10]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the enzymatic resolution should be monitored for both conversion and enantiomeric excess (ee) of the substrate and product. This is typically done by taking small aliquots from the reaction mixture at different time points and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation
The following tables summarize typical reaction parameters for the enzymatic resolution of secondary alcohols, which can serve as a starting point for optimizing the resolution of 1-(3-Chlorophenyl)ethanol.
Table 1: Effect of Solvent on Lipase-Catalyzed Resolution
| Solvent | Log P | Typical Conversion (%) | Typical Enantiomeric Ratio (E) |
| n-Hexane | 3.5 | ~50 | High |
| Toluene | 2.5 | ~50 | High |
| Acetonitrile | -0.34 | Lower | Variable |
| Tetrahydrofuran (THF) | 0.49 | Lower | Variable |
Note: Higher Log P values (more hydrophobic) generally favor higher enzyme activity. Data is generalized from studies on secondary alcohols.
Table 2: Common Lipases and Their Performance
| Enzyme | Source Organism | Typical Form | Key Characteristics |
| Novozym 435 | Candida antarctica (Lipase B) | Immobilized on acrylic resin | High activity, stability, and broad substrate scope.[4][5] |
| Lipase PS | Pseudomonas cepacia | Immobilized or free powder | High thermal stability and tolerance to organic solvents.[6][7] |
| Amano Lipase AK | Pseudomonas fluorescens | Powder | Good performance in hydrolysis and transesterification.[1][2] |
| CAL-A | Candida antarctica (Lipase A) | Powder | Different selectivity profile compared to CAL-B.[1][2] |
Experimental Protocols
Protocol 1: Screening of Lipases for Kinetic Resolution
-
Preparation: In separate 10 mL vials, place 10 mg of each lipase to be tested (e.g., Novozym 435, Lipase PS).
-
Reaction Mixture: To each vial, add 2 mL of n-hexane, 0.1 mmol of racemic 1-(3-Chlorophenyl)ethanol, and 0.3 mmol of vinyl acetate.
-
Incubation: Seal the vials and place them in an orbital shaker at 40°C and 200 rpm.
-
Monitoring: After 24 hours, take a sample from each vial, filter out the enzyme, and dilute with the mobile phase for chiral HPLC or GC analysis.
-
Analysis: Determine the conversion and enantiomeric excess of the remaining substrate and the formed product to identify the most selective enzyme.
Protocol 2: Optimization of Reaction Temperature
-
Preparation: Set up a series of identical reactions using the best enzyme identified in Protocol 1.
-
Temperature Gradient: Place each reaction at a different temperature (e.g., 25°C, 30°C, 40°C, 50°C).
-
Time-Course Analysis: Take samples at regular intervals (e.g., 2, 4, 8, 24 hours) from each reaction.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the initial reaction rate and the enantiomeric ratio (E) at each temperature.
Visualizations
Caption: Workflow for optimizing enzymatic resolution.
Caption: Logic for troubleshooting low enantioselectivity.
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. benchchem.com [benchchem.com]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Hydrogenation of Chlorophenyl Ketones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of chlorophenyl ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low conversion or a stalled reaction. What are the potential causes and solutions?
Low conversion in the asymmetric hydrogenation of chlorophenyl ketones can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst may lose activity during the reaction.[1] This can be caused by impurities in the substrate or solvent, or by decomposition of the catalyst itself.[1] Alcoholic solvents, for instance, can decompose on the metal surface and form adsorbed CO, which poisons the catalyst.[2]
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed. If deactivation is suspected, adding a fresh batch of catalyst to the reaction mixture can help determine if the catalyst is the issue.[1] In some cases, catalyst activity can be regenerated by exposing it to a headspace of air before restarting the reaction.[2]
-
-
Insufficient Hydrogen Pressure: The concentration of hydrogen in the solution may be too low to drive the reaction effectively.
-
Solution: Increase the hydrogen pressure. While pressure effects on enantioselectivity can vary, ensuring sufficient H₂ is available is crucial for conversion.[3]
-
-
Poor Catalyst/Substrate Ratio (S/C): The amount of catalyst may be insufficient for the amount of substrate.
-
Solution: Increase the catalyst loading. While high turnover numbers are desirable, sometimes a higher catalyst concentration is needed to achieve reasonable reaction rates.[1]
-
-
Inadequate Base Activation: Many ruthenium-based catalyst precursors require a base (e.g., t-BuOK) to form the active Ru-H species.
-
Solution: Verify the quality and quantity of the base. Ensure it is added under inert conditions to prevent degradation. An organic base like DBU can also be an alternative.[4]
-
Q2: The enantioselectivity (ee) of my reaction is poor. How can I improve it?
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Poor ee can be attributed to the choice of ligand, reaction conditions, or catalyst degradation.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Ligand-Substrate Match: The chiral ligand is the primary controller of enantioselectivity.[4] The steric and electronic properties of the ligand must be well-matched to the substrate.
-
Incorrect Solvent Choice: The solvent can influence the catalyst's conformation and the transition state geometry.
-
Temperature Effects: Temperature can impact the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.
-
-
Catalyst Deactivation to Less Selective Species: Over time, the active catalyst might degrade into a less selective or non-selective species, leading to a decrease in the overall ee of the product.[6]
-
Solution: Monitor the reaction progress over time. If ee erodes with conversion, it may be necessary to stop the reaction at a lower conversion to maximize enantiopurity or investigate more stable catalyst systems.
-
Q3: I am observing significant dehalogenation of my chlorophenyl ketone. How can I minimize this side reaction?
Dehalogenation is a common side reaction in the hydrogenation of halogenated aromatic compounds.[7][8] Minimizing this pathway is critical to preserving the integrity of the final product.
Potential Causes & Troubleshooting Steps:
-
Catalyst Choice: Palladium-based catalysts are particularly prone to promoting hydrodehalogenation.[7]
-
Reaction Conditions (pH): The pH of the reaction medium can significantly influence the selectivity between hydrogenation and dehalogenation.[7]
-
Solution: Adjusting the reaction conditions can suppress dehalogenation. For instance, Ru(OTf)--INVALID-LINK-- operates under slightly acidic conditions, which is effective for the hydrogenation of α-chloro ketones while minimizing side reactions.[9] In contrast, basic conditions can sometimes favor dechlorination.[7]
-
-
Hydrogen Pressure and Temperature: Harsh conditions (high H₂ pressure and high temperature) can increase the rate of dehalogenation.
-
Solution: Optimize the reaction by using the mildest conditions possible that still afford a reasonable conversion rate.
-
Data & Protocols
Table 1: Catalyst Performance in Asymmetric Hydrogenation of Chloroacetophenones
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |
| Ru(OTf)--INVALID-LINK-- | α-chloroacetophenone | 1000 | 10 | Methanol | 10 | >99 | 96 (R) | [9] |
| Ir-NNP Ligand Complex | α-chloroacetophenone | 100 | 50 | Toluene | 12 | >99 | 99.6 (R) | [10] |
| Ir-NNP Ligand Complex | 2-chloro-1-(thiophen-2-yl)ethan-1-one | 100 | 50 | Toluene | 12 | >99 | 99.2 (R) | [10] |
| Ir-NNP Ligand Complex | 2-chloro-4'-fluoroacetophenone | 100 | 50 | Toluene | 12 | >99 | 98.4 (R) | [10] |
S/C = Substrate-to-Catalyst Ratio
General Experimental Protocol: Asymmetric Hydrogenation of 2-Chloroacetophenone
This protocol is a representative example and may require optimization for specific substrates and catalyst systems.
-
Catalyst Preparation: In a glovebox, add the chiral catalyst precursor (e.g., RuCl₂[(S)-tolbinap][(S,S)-dpen], 0.01 mmol) and a base (e.g., t-BuOK, 0.025 mmol) to a high-pressure reactor vessel.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., Methanol, 20 mL) to the vessel, followed by the 2-chloroacetophenone substrate (10 mmol).
-
Reaction Setup: Seal the reactor and remove it from the glovebox. Connect it to a hydrogen line.
-
Hydrogenation: Purge the reactor by pressurizing with H₂ gas (e.g., to 10 atm) and venting at least five times. After the final purge, pressurize the reactor to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: Place the reactor in a temperature-controlled bath and stir vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen. Quench the reaction, remove the solvent under reduced pressure, and purify the resulting chiral chlorohydrin product, typically by silica gel chromatography.[10]
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve common issues encountered during the asymmetric hydrogenation of chlorophenyl ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Biocatalyst Stability for Chiral Alcohol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of biocatalysts for chiral alcohol production.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%)
Q: My enzymatic reaction is producing the chiral alcohol, but the enantiomeric excess (ee%) is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating and optimizing reaction conditions.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature significantly influences the enantioselectivity of many enzymes. While lower temperatures often favor higher ee%, this is not a universal rule.
-
Solution: Screen a range of temperatures (e.g., 4°C, 25°C, 37°C) to identify the optimum for your specific enzyme and substrate combination.
-
-
Incorrect Solvent Choice: The solvent can affect the enzyme's conformation and the transition state energies of the two enantiomeric pathways, thereby impacting the ee%.
-
Improper pH: The ionization state of the enzyme's active site residues is critical for stereocontrol.
-
Solution: Determine the optimal pH for your enzyme's enantioselectivity by screening a range of buffers. Immobilization can sometimes shift the optimal pH.[3]
-
-
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can affect the enzyme's performance.
-
Solution: Ensure the purity of your substrate and other reaction components. If substrate or product inhibition is suspected, consider a fed-batch or continuous-flow setup to maintain low concentrations of the inhibitory species.
-
-
Mass Transfer Limitations (for immobilized enzymes): If the diffusion of the substrate to the enzyme's active site is limited, it can sometimes lead to a decrease in observed enantioselectivity.
-
Solution: Refer to the troubleshooting guide for Mass Transfer Limitations .
-
Problem 2: Loss of Enzyme Activity After Immobilization
Q: I've immobilized my alcohol dehydrogenase, but its activity is significantly lower than the free enzyme. What could be the reason, and how can I fix it?
A: A decrease in activity upon immobilization is a frequent challenge. The causes can range from changes in the enzyme's structure to diffusion barriers.
Possible Causes and Solutions:
-
Conformational Changes: The immobilization process, especially covalent bonding, can sometimes distort the enzyme's three-dimensional structure, particularly at the active site.[4]
-
Solution: Try a different immobilization method (e.g., adsorption instead of covalent bonding) or use a spacer arm to distance the enzyme from the support surface. Optimizing immobilization conditions such as pH and temperature can also minimize conformational changes.
-
-
Mass Transfer Limitations: The support material can create a barrier for the substrate to reach the enzyme and for the product to diffuse away. This is a very common issue with immobilized enzymes.[5]
-
Solution:
-
Reduce particle size: Smaller support particles have a larger surface area-to-volume ratio, reducing the diffusion path length.
-
Increase agitation: Higher stirring speeds can decrease the thickness of the unstirred liquid layer around the particles, improving external mass transfer.[5]
-
Use a support with larger pores: This can alleviate internal diffusion limitations.
-
Refer to the detailed troubleshooting guide on Mass Transfer Limitations .
-
-
-
Enzyme Leaching: The enzyme may be detaching from the support, especially with non-covalent immobilization methods like adsorption.
-
Solution:
-
Switch to a covalent immobilization method for a more stable attachment.[4]
-
Optimize the adsorption conditions (pH, ionic strength) to strengthen the enzyme-support interaction.
-
After immobilization, wash the biocatalyst thoroughly to remove any loosely bound enzyme before use.
-
-
-
Active Site Obstruction: The enzyme may have been immobilized in an orientation that blocks the active site.
-
Solution: Employ site-specific immobilization techniques if possible. Alternatively, using a spacer can help to orient the enzyme away from the support surface.
-
Frequently Asked Questions (FAQs)
Immobilization
-
Q1: What are the main advantages of immobilizing my biocatalyst?
-
A1: Immobilization offers several key benefits:
-
Enhanced Stability: Immobilized enzymes are generally more resistant to changes in temperature and pH.[6][7]
-
Reusability: The biocatalyst can be easily separated from the reaction mixture and reused for multiple cycles, which is crucial for cost-effective processes.[7]
-
Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors.
-
Simplified Product Purification: It prevents contamination of the product with the enzyme.
-
-
-
Q2: My enzyme is leaching from the support. What can I do?
-
A2: Enzyme leaching is a common problem, particularly with adsorption-based methods.[8] To address this:
-
Switch to Covalent Immobilization: This forms a stable, irreversible bond between the enzyme and the support.[4]
-
Optimize Adsorption Conditions: If using adsorption, experiment with different pH values and ionic strengths to find conditions that maximize the interaction between your enzyme and the support.
-
Cross-linking: After adsorption, you can treat the immobilized enzyme with a cross-linking agent like glutaraldehyde to further secure it to the support.
-
-
Protein Engineering
-
Q3: How can I improve the thermostability of my alcohol dehydrogenase?
-
A3: Protein engineering is a powerful tool for enhancing enzyme stability. Two common approaches are:
-
Rational Design: If the 3D structure of your enzyme is known, you can identify regions susceptible to thermal denaturation (e.g., flexible loops) and introduce mutations (e.g., adding proline residues or introducing disulfide bonds) to rigidify the structure.
-
Directed Evolution: This involves creating a library of random mutants (e.g., using error-prone PCR) and screening for variants with improved thermostability. The QuikChange™ method is a widely used technique for site-directed mutagenesis.[2][9][10]
-
-
Cofactor Regeneration
-
Q4: My reaction requires NADH, which is expensive. How can I regenerate it in situ?
-
A4: In situ cofactor regeneration is essential for the economic viability of many redox biocatalytic processes.[11] A common method is to use a second enzyme-substrate system to convert the oxidized cofactor (NAD+) back to its reduced form (NADH). Popular systems include:
-
Formate/Formate Dehydrogenase (FDH): Formate is oxidized to CO2, which is easily removed from the reaction.[11]
-
Glucose/Glucose Dehydrogenase (GDH): A widely used system, though the product, gluconic acid, can sometimes lower the pH of the reaction mixture.
-
Isopropanol/Alcohol Dehydrogenase (ADH): A simple system where a secondary alcohol dehydrogenase is used to oxidize isopropanol to acetone, regenerating the NADH for the primary reaction.[12][13]
-
-
Data Presentation
Table 1: Comparison of Thermal Stability for Free vs. Immobilized Alcohol Dehydrogenase (ADH)
| Biocatalyst | Support Material | Immobilization Method | Optimal Temperature (°C) | Stability Metric | Reference |
| Free ADH (from T. brockii) | - | - | ~65 | - | |
| Immobilized ADH (from T. brockii) | Hexadecyl-Fractosil | Adsorption | >65 | Enhanced thermal stability compared to free form | |
| Free ADH | - | - | - | Rapid inactivation at 60°C | [7] |
| Immobilized ADH | Magnetic Graphene Oxide | Covalent | - | Wider thermal stability range compared to free ADH | [7] |
| Free Invertase | - | - | 63 | Half-life of 13.9 h at 55°C | [14][15] |
| Immobilized Invertase | Controlled Pore Silica | Covalent | 57.5 | More stable than the free enzyme; deactivation is slow at 55°C | [14][15] |
Table 2: Comparison of pH Stability for Free vs. Immobilized Alcohol Dehydrogenase (ADH)
| Biocatalyst | Support Material | Immobilization Method | Optimal pH | Stability Metric | Reference |
| Free ADH | - | - | 7.0 | Good stability between pH 5-7 | [16] |
| Immobilized ADH | Attapulgite Nanofibers | Covalent | 7.5 | Higher relative activity at various pH values compared to free ADH | [16] |
| Free ADH | - | - | ~8.8 | Active ionizing groups at pK ~6.6 and ~8.8 | |
| Immobilized ADH | Nylon Tube | Covalent | >9.0 | Increase in pK values upon immobilization |
Experimental Protocols
Protocol 1: Covalent Immobilization of Alcohol Dehydrogenase on Glyoxyl-Agarose Beads
This protocol describes the multipoint covalent immobilization of an alcohol dehydrogenase (ADH) onto glyoxyl-activated agarose beads, a method known to enhance enzyme stability.
Materials:
-
Glyoxyl-activated agarose beads (e.g., Agarose 6BCL)
-
Alcohol Dehydrogenase (ADH) solution
-
Sodium bicarbonate buffer (100 mM, pH 10)
-
Sodium borohydride solution (1 mg/mL in 100 mM sodium bicarbonate buffer, pH 10)
-
Phosphate buffer (100 mM, pH 7)
-
Bradford reagent for protein quantification
-
Spectrophotometer
Procedure:
-
Support Preparation:
-
Wash the glyoxyl-activated agarose beads with distilled water.
-
Equilibrate the beads with 100 mM sodium bicarbonate buffer (pH 10).
-
-
Immobilization:
-
Prepare a solution of ADH in 100 mM sodium bicarbonate buffer (pH 10).
-
Mix the enzyme solution with the equilibrated agarose beads (e.g., a 10:1 volume ratio of enzyme solution to beads).
-
Incubate the mixture at 4°C with gentle shaking for 3-4 hours.
-
Periodically take samples from the supernatant to determine the amount of immobilized protein by measuring the decrease in protein concentration using the Bradford assay.
-
-
Reduction:
-
After the desired immobilization yield is achieved, separate the supernatant.
-
Add the sodium borohydride solution to the beads and incubate for 30 minutes at 4°C with gentle shaking. This step reduces the Schiff bases formed between the enzyme and the support, creating stable covalent bonds.
-
-
Washing:
-
Wash the immobilized enzyme extensively with 100 mM phosphate buffer (pH 7) to remove any non-covalently bound enzyme and excess reagents.
-
-
Activity Assay:
-
Determine the activity of the immobilized enzyme and compare it to the activity of the free enzyme under the same conditions to calculate the activity yield.
-
Protocol 2: Site-Directed Mutagenesis of Alcohol Dehydrogenase for Enhanced Thermostability (QuikChange™ Method)
This protocol provides a general procedure for introducing point mutations into the gene encoding an alcohol dehydrogenase to improve its thermostability.
Materials:
-
Plasmid DNA containing the ADH gene
-
Mutagenic oligonucleotide primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the plasmid containing the mutation. A typical cycling protocol is:
-
Initial denaturation: 98°C for 1 minute
-
18 cycles of:
-
Denaturation: 98°C for 30 seconds
-
Annealing: 60-65°C for 50 seconds
-
Extension: 72°C for 1 minute/kb of plasmid length
-
-
Final extension: 72°C for 10 minutes
-
-
-
DpnI Digestion:
-
Add DpnI enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Select individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA and send it for sequencing to confirm the presence of the desired mutation.
-
Express the mutant protein and screen for enhanced thermostability (e.g., by measuring residual activity after heat treatment).
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Troubleshooting workflow for activity loss after immobilization.
References
- 1. spinchem.com [spinchem.com]
- 2. Approaching boiling point stability of an alcohol dehydrogenase through computationally-guided enzyme engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH dependence of free and immobilized yeast alcohol dehydrogenase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 5. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 6. Stability Improvement of Immobilized α-amylase using Nano Pore Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Stability and Reusability of Alcohol Dehydrogenase Covalently Immobilized on Magnetic Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04181A [pubs.rsc.org]
- 9. static.igem.org [static.igem.org]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
- 13. Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Modelling thermal stability and activity of free and immobilized enzymes as a novel tool for enzyme reactor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methods for removing byproducts from (S)-1-(3-Chlorophenyl)ethanol preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation and purification of (S)-1-(3-Chlorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproducts encountered during the asymmetric synthesis of this compound are typically:
-
Unreacted Starting Material: 3'-Chloroacetophenone.
-
Undesired Enantiomer: (R)-1-(3-Chlorophenyl)ethanol.
The presence and quantity of other byproducts will depend on the specific synthetic route employed.
Q2: Which analytical methods are recommended for assessing the purity of this compound?
To accurately determine the chemical and enantiomeric purity of your preparation, the following methods are recommended:
-
Gas Chromatography (GC): Useful for determining the chemical purity by separating this compound from the starting material (3'-Chloroacetophenone) and other potential non-chiral byproducts.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (e.e.) by separating the (S)- and (R)-enantiomers.[1][2]
Troubleshooting Guides
Issue 1: Presence of Unreacted 3'-Chloroacetophenone in the Final Product
Symptoms:
-
A peak corresponding to 3'-Chloroacetophenone is observed in the GC or HPLC chromatogram of the purified product.
-
The yield of the desired product is lower than expected.
Possible Causes:
-
Incomplete reaction during the reduction of 3'-Chloroacetophenone.
-
Inefficient purification to remove the unreacted starting material.
Solutions:
| Method | Description | Expected Purity |
| Column Chromatography | This is the most common method to separate the alcohol product from the less polar ketone starting material. A silica gel stationary phase is typically used. | >98% chemical purity |
| Recrystallization | If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be an effective purification method. | >99% chemical purity |
Issue 2: Low Enantiomeric Excess (e.e.) of this compound
Symptoms:
-
The chiral HPLC analysis shows a significant peak for the (R)-enantiomer, resulting in an e.e. value below the desired specification.
Possible Causes:
-
Poor enantioselectivity of the catalyst or reagent used in the asymmetric synthesis.
-
Racemization of the product during the reaction or work-up.
-
Ineffective separation of enantiomers during purification.
Solutions:
| Method | Description | Expected Enantiomeric Excess (e.e.) |
| Chiral HPLC Separation | Preparative chiral HPLC can be used to separate the (S) and (R) enantiomers. Polysaccharide-based chiral stationary phases are often effective.[1][3] | >99% e.e. |
| Kinetic Resolution | This technique involves the selective reaction of one enantiomer with a chiral catalyst (often an enzyme like lipase), allowing for the separation of the unreacted enantiomer.[2] | >99% e.e. for the unreacted enantiomer |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes the removal of unreacted 3'-Chloroacetophenone from the crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 95:5 (Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric composition of 1-(3-Chlorophenyl)ethanol. Optimization will be required based on the specific column and HPLC system.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.[1]
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v).[1]
-
Use HPLC-grade solvents.
-
Filter and degas the mobile phase before use.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Dilute to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
Chromatographic Conditions (Example):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 25 °C[1]
-
Detection: UV at 210 nm[1]
Data Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualizations
References
Technical Support Center: Production of (S)-1-(3-Chlorophenyl)ethanol
Welcome to the technical support center for the synthesis and scale-up of (S)-1-(3-Chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for producing this compound with high enantiomeric purity are:
-
Asymmetric Ketone Reduction: This involves the reduction of the prochiral ketone, 3-chloroacetophenone. This can be achieved through two main routes:
-
Biocatalytic Reduction: Utilizing enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often within whole-cell systems (e.g., Lactobacillus species) or as isolated enzymes. This method is known for its high enantioselectivity and mild reaction conditions.[1][2][3]
-
Chemo-catalytic Reduction: Employing chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and borane.[4][5]
-
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up production presents several challenges that can impact yield, purity, and cost-effectiveness.[6][7][8] These include:
-
Catalyst Cost and Availability: Chiral catalysts, both enzymatic and chemical, can be expensive, impacting the overall process economics.[6]
-
Reaction Control: Maintaining optimal reaction conditions (temperature, pH, pressure) in large-scale reactors can be difficult.
-
Downstream Processing: Efficiently isolating and purifying the final product from the reaction mixture, especially in biocatalytic processes, can be complex.[9]
-
Enzyme Stability and Activity: For biocatalytic routes, maintaining enzyme stability and activity over extended periods and at higher substrate concentrations is crucial.
Q3: How can I improve the enantiomeric excess (e.e.) of my product?
A3: Achieving high enantiomeric excess is critical. Here are some strategies:
-
Catalyst Selection: The choice of catalyst is paramount. For biocatalysis, screen different ketoreductases or microbial strains to find one with high stereoselectivity for 3-chloroacetophenone.[1][2] For chemical synthesis, ensure the chiral ligand or catalyst is of high optical purity.
-
Optimize Reaction Conditions: Temperature, solvent, and pH can significantly influence the stereochemical outcome of the reaction. Systematically optimize these parameters.
-
Control of Reaction Time: Over-running the reaction can sometimes lead to side reactions or racemization, although this is less common for this specific product.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities may include:
-
Unreacted 3-chloroacetophenone.
-
The corresponding (R)-enantiomer.
-
Byproducts from the reducing agent or catalyst degradation.
Purification can typically be achieved through:
-
Chromatography: Column chromatography is effective for removing impurities, although it may not be ideal for very large-scale production.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, selective crystallization can be a highly effective purification method.
-
Distillation: Given the boiling point of 1-(3-chlorophenyl)ethanol is around 83-85 °C at 1.5 mmHg, vacuum distillation can be a viable purification method.[10]
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | Biocatalytic: - Verify the age and storage conditions of the enzyme or microbial cells. - Ensure the correct co-factors (e.g., NADH/NADPH) are present and regenerated efficiently.[3] - Check for substrate or product inhibition. Chemo-catalytic: - Use freshly prepared or properly stored catalyst. - Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. |
| Sub-optimal Reaction Conditions | - Systematically vary the temperature, pH (for biocatalysis), and solvent to find the optimal conditions.[11] - Ensure adequate mixing to overcome mass transfer limitations, especially in heterogeneous reactions. |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Increase the reaction time or the amount of reducing agent/catalyst if the reaction stalls. |
| Product Degradation | - Check the stability of the product under the reaction and workup conditions. - If necessary, modify the workup procedure to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). |
Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst | - Screen a panel of chiral catalysts or biocatalysts to identify the one with the highest enantioselectivity for 3-chloroacetophenone.[1][2] |
| Sub-optimal Temperature | - Lowering the reaction temperature often increases enantioselectivity. Perform a temperature optimization study. |
| Racemization | - While less common for this alcohol, ensure that the workup and purification steps do not expose the product to conditions that could cause racemization. |
| Impure Chiral Catalyst | - Verify the enantiomeric purity of the chemical catalyst or the stereoselectivity of the biocatalyst. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of chiral alcohols similar to this compound, providing a baseline for experimental design.
| Method | Catalyst/Biocatalyst | Substrate Concentration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 | Not specified | High | >99% | Optimized pH and temperature.[2] |
| Biocatalytic Reduction | Engineered E. coli with Candida tenuis xylose reductase | 300 mM | 96% | >99.9% | Whole-cell system with coenzyme recycling.[9] |
| Chemo-catalytic Reduction (CBS) | Chiral Oxazaborolidine | Not specified | High | Up to 98% | Asymmetric reduction with borane.[5] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using a Whole-Cell System
This protocol is a general guideline and should be optimized for the specific microbial strain and equipment.
-
Cultivation of Biocatalyst:
-
Inoculate a suitable growth medium with the selected microbial strain (e.g., Lactobacillus sp.).
-
Incubate at the optimal temperature (typically 25-37°C) with agitation until the desired cell density is reached.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a buffer solution at the optimal pH.
-
Add 3-chloroacetophenone to the cell suspension. The substrate can be added neat or dissolved in a co-solvent to improve solubility.
-
Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
-
Monitoring and Workup:
-
Monitor the progress of the reaction by GC or HPLC analysis of aliquots.
-
Once the reaction is complete, separate the cells by centrifugation.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography or vacuum distillation to obtain pure this compound.
-
Protocol 2: Chemo-catalytic Asymmetric Reduction (CBS Reduction)
This protocol is based on the Corey-Bakshi-Shibata reduction and must be performed under an inert atmosphere.
-
Catalyst Preparation (in situ):
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral oxazaborolidine catalyst (e.g., (S)-(-)-2-Methyl-CBS-oxazaborolidine).
-
Add a solution of borane complex (e.g., borane-tetrahydrofuran complex) dropwise at room temperature and stir.
-
-
Reduction Reaction:
-
Cool the reaction mixture to the optimized temperature (e.g., 0°C or -20°C).
-
Slowly add a solution of 3-chloroacetophenone in an anhydrous solvent (e.g., THF) to the reaction mixture.
-
-
Monitoring and Quenching:
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench it by the slow addition of methanol, followed by dilute hydrochloric acid.
-
-
Workup and Purification:
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by column chromatography or vacuum distillation.
-
Visualizations
Caption: General experimental workflows for biocatalytic and chemo-catalytic synthesis.
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The challenge of scaling up : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 7. khaitanbioenergy.com [khaitanbioenergy.com]
- 8. Frontiers | Scaling bioethanol for the future: the commercialization potential of extremophiles and non-conventional microorganisms [frontiersin.org]
- 9. Scale-up and intensification of (S)-1-(2-chlorophenyl)ethanol bioproduction: economic evaluation of whole cell-catalyzed reduction of o-chloroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Enantioselectivity of Lipase-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipase-catalyzed reactions in organic solvents.
Troubleshooting Guide
Issue 1: Low or No Enantioselectivity
Question: My lipase-catalyzed reaction is proceeding, but I am observing very low or no enantioselectivity. What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity in lipase-catalyzed reactions can stem from several factors related to the solvent and reaction conditions. Here are some common causes and troubleshooting steps:
-
Inappropriate Solvent Choice: The solvent plays a crucial role in modulating the enzyme's conformation and, consequently, its enantioselectivity.[1][2][3] Hydrophilic solvents can strip essential water from the enzyme, leading to reduced activity and selectivity.[2][4] Conversely, very non-polar solvents might make the enzyme too rigid, also affecting its performance.
-
Solution: Systematically screen a range of solvents with varying polarities and hydrophobicities. The logarithm of the partition coefficient (Log P) is a useful parameter for selecting solvents. Generally, hydrophobic solvents with a Log P value between 1.5 and 4.0 are a good starting point.[5] Refer to the quantitative data tables below for solvent suggestions for specific reactions.
-
-
Water Activity (aw): The amount of water in the non-aqueous medium is critical.[6][7] While an excess of water can lead to hydrolysis byproducts and reduced enantioselectivity, an environment that is too dry can inactivate the enzyme.
-
Solution: Control the water activity of your reaction medium. This can be achieved by pre-equilibrating the enzyme and solvent with salt hydrate pairs or by adding a specific amount of water to the solvent.[7] The optimal water activity is enzyme and reaction-dependent but is often in the range of 0.2 to 0.6.
-
-
Temperature: Temperature can have a significant impact on enantioselectivity.[8][9] Generally, lower temperatures lead to higher enantioselectivity, although the reaction rate will be slower.
-
Solution: Try running the reaction at a lower temperature (e.g., 4°C or room temperature) to see if it improves the enantiomeric excess (e.e.).
-
-
Acyl Donor: In transesterification reactions, the choice of acyl donor can influence enantioselectivity.
-
Solution: Experiment with different acyl donors (e.g., vinyl acetate, ethyl acetate, acetic anhydride). Enol esters like vinyl acetate are often used as they lead to an irreversible reaction, which can improve enantioselectivity.
-
Issue 2: Low Reaction Rate or Conversion
Question: My lipase-catalyzed reaction is showing high enantioselectivity, but the reaction rate is too slow, or the conversion is low. What can I do to improve this?
Answer:
A slow reaction rate or low conversion can be a significant hurdle. Here are some troubleshooting tips:
-
Enzyme Loading: The amount of enzyme used will directly impact the reaction rate.
-
Solution: Increase the enzyme concentration in the reaction mixture.
-
-
Mass Transfer Limitations: In heterogeneous catalysis with an immobilized enzyme, mass transfer limitations can slow down the reaction.
-
Solution: Ensure adequate mixing or agitation to minimize diffusion barriers between the substrate and the enzyme.
-
-
Solvent Effects on Activity: While a particular solvent may favor high enantioselectivity, it might not be optimal for enzyme activity.[2][3]
-
Solution: Consider using a co-solvent. Adding a small amount of a more polar solvent to a non-polar solvent can sometimes enhance enzyme activity without significantly compromising enantioselectivity.[2]
-
-
Product Inhibition: The accumulation of products can sometimes inhibit the enzyme, leading to a plateau in conversion.
-
Solution: If possible, remove the product from the reaction mixture as it is formed. For example, in esterification reactions that produce water, molecular sieves can be used to remove the water.
-
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the enantioselectivity of a lipase?
A1: The solvent influences the three-dimensional structure and flexibility of the lipase.[2][3] The conformation of the enzyme's active site, particularly the "lid" that covers it, is crucial for substrate binding and enantiomeric discrimination.[2] Solvents can interact with the enzyme surface, altering this conformation and thereby affecting which enantiomer of the substrate fits better into the active site. The solvent also affects the solvation of the substrates and transition states, which can influence the energy difference between the pathways for the two enantiomers.[8][10]
Q2: What is the "Log P rule" and how can I use it to select a solvent?
A2: The "Log P rule" is an empirical guideline that relates the hydrophobicity of a solvent, quantified by the logarithm of its partition coefficient between octanol and water (Log P), to the enantioselectivity of the lipase.[5][11][12] Generally, for many lipases, enantioselectivity is higher in more hydrophobic (higher Log P) solvents.[5] A common starting point is to select solvents with a Log P value between 1.5 and 4.0. You can find Log P values for common solvents in chemical databases.
Q3: Can I use solvent mixtures to optimize my reaction?
A3: Yes, using binary or even ternary solvent mixtures can be a powerful strategy to fine-tune both the activity and enantioselectivity of a lipase.[8] By varying the composition of the solvent mixture, you can modulate the polarity and other properties of the reaction medium to find an optimal balance. For example, adding a small amount of a polar solvent to a non-polar solvent can sometimes increase the reaction rate without a significant loss in enantioselectivity.[2]
Q4: What is the role of water in lipase-catalyzed reactions in organic solvents?
A4: A small amount of water is essential for lipase activity in organic solvents.[6][7] This "essential water" layer is believed to be necessary to maintain the enzyme's active conformation. The thermodynamic water activity (aw) is a more accurate measure of the water available to the enzyme than the simple water concentration.[7] Controlling the water activity is crucial, as too little water can lead to enzyme deactivation, while too much can promote unwanted hydrolysis reactions and decrease enantioselectivity.[6]
Quantitative Data
Table 1: Effect of Solvent on the Enantiomeric Excess (e.e.) of the Kinetic Resolution of (±)-1-Phenylethanol Catalyzed by Candida antarctica Lipase B (CALB)
| Solvent | Log P | e.e. of (R)-1-phenylethyl acetate (%) |
| n-Hexane | 3.5 | >99 |
| Toluene | 2.5 | 98 |
| Diisopropyl ether | 1.9 | 95 |
| Acetonitrile | -0.33 | 50 |
| Tetrahydrofuran (THF) | 0.49 | 30 |
Note: This data is illustrative and compiled from typical results found in the literature. Actual results may vary depending on specific reaction conditions.
Table 2: Influence of Solvent on the Enantioselectivity (E) of the Pseudomonas cepacia Lipase (PCL) Catalyzed Acylation of a Secondary Alcohol
| Solvent | Log P | Enantiomeric Ratio (E) |
| Cyclohexane | 3.2 | 150 |
| Toluene | 2.5 | 100 |
| tert-Butyl methyl ether (MTBE) | 1.4 | 80 |
| Dichloromethane | 1.3 | 40 |
| Acetonitrile | -0.33 | 10 |
Note: The Enantiomeric Ratio (E) is a measure of the enzyme's ability to discriminate between two enantiomers. A higher E value indicates higher enantioselectivity. This data is illustrative.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
-
Enzyme Preparation: Dry the lipase preparation (e.g., commercially available immobilized lipase) under vacuum for 24 hours prior to use to ensure a defined starting water content.
-
Reaction Setup:
-
To a 25 mL flask, add the racemic alcohol (1.0 mmol).
-
Add 10 mL of the desired organic solvent (previously dried over molecular sieves).
-
Add the acyl donor (e.g., vinyl acetate, 1.2 mmol).
-
Add the dry lipase (e.g., 50 mg of immobilized lipase).
-
-
Reaction:
-
Seal the flask and place it in a shaker incubator at the desired temperature (e.g., 30°C) with constant agitation (e.g., 200 rpm).
-
-
Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
-
-
Work-up:
-
Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
Wash the enzyme with fresh solvent and it can often be reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the remaining alcohol and the ester product by column chromatography.
-
Visualizations
Caption: Workflow for selecting an optimal solvent system.
Caption: Key factors that influence lipase enantioselectivity.
References
- 1. One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity [mdpi.com]
- 2. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. acdlabs.com [acdlabs.com]
Strategies to minimize racemization during the synthesis of chiral alcohols
Technical Support Center: Synthesis of Chiral Alcohols
Welcome to the technical support center for the synthesis of chiral alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to minimizing racemization during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of chiral alcohols, providing potential causes and actionable solutions.
Issue 1: My enantiomeric excess (e.e.) is significantly lower than expected.
Low enantiomeric excess is a common issue that can arise from several factors throughout the experimental process. Use the following points to diagnose the problem.
-
Possible Cause 1: Suboptimal Reaction Temperature
-
Explanation: Many asymmetric reactions are highly sensitive to temperature fluctuations. Higher temperatures can provide enough energy to overcome the desired stereoselective pathway, leading to the formation of the undesired enantiomer and thus, racemization.
-
Solutions:
-
Precisely monitor the internal reaction temperature throughout the entire process, not just the cooling bath temperature.[1]
-
Ensure your cooling bath is stable and well-insulated.
-
Perform the reaction at a lower temperature (e.g., -78 °C or even -100 °C) to see if enantioselectivity improves.[1][2]
-
Conduct a temperature screening experiment to determine the optimal balance between reaction rate and enantioselectivity.[3]
-
-
-
Possible Cause 2: Catalyst Deactivation or Poisoning
-
Explanation: The chiral catalyst is the core of the stereoselective transformation. Its activity can be compromised by impurities or improper handling. Common causes of deactivation include poisoning by sulfur, nitrogen, or metal contaminants, fouling by coke or other deposits, and thermal degradation.[4][5][6][7]
-
Solutions:
-
Ensure all glassware is rigorously cleaned and oven-dried to remove any residues.[1][8]
-
Use high-purity, anhydrous solvents, as water and other protic impurities can deactivate many catalysts.[1][6][8]
-
Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) to protect air-sensitive catalysts.[1][8]
-
If using a homogeneous catalyst, confirm its integrity and purity before use. For catalysts generated in-situ, ensure the precursors are pure and the formation reaction is complete.[1]
-
Consider that the catalyst may naturally deactivate over the course of the reaction.[9] A kinetic analysis can help understand this process.[9]
-
-
-
Possible Cause 3: Inappropriate Solvent
-
Explanation: The solvent can influence the three-dimensional structure of the catalyst-substrate complex, which is critical for stereoselectivity.[10][11] A suboptimal solvent may fail to stabilize the desired transition state.
-
Solutions:
-
Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[1][10]
-
Be aware that even subtle changes, like using different grades or batches of the same solvent, can introduce impurities that affect the outcome.
-
In some cases, non-polar aromatic solvents have been shown to improve yield without compromising stereoselectivity.[12]
-
-
-
Possible Cause 4: Racemization During Workup or Purification
-
Explanation: The desired chiral alcohol can racemize after its formation if exposed to harsh conditions. This is particularly true for alcohols with adjacent carbonyl groups or other functionalities that can facilitate enolization under acidic or basic conditions.[2]
-
Solutions:
-
During aqueous workup, use neutral or buffered solutions to avoid extreme pH levels.[2]
-
When performing column chromatography, consider using neutralized silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent on-column racemization.[2]
-
If possible, purify the product via crystallization, which can often provide higher enantiomeric purity.[2]
-
-
Troubleshooting Workflow: Diagnosing Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting poor enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing chiral alcohols while minimizing racemization?
A1: The three main strategies are:
-
Asymmetric Reduction of Prochiral Ketones: This is one of the most efficient methods, where a non-chiral ketone is converted into a chiral alcohol using a chiral catalyst.[9][13] Catalysts developed by Noyori and others, often based on Ruthenium-BINAP complexes, are highly effective for this transformation.[9][14][15]
-
Kinetic Resolution (KR): This method separates a racemic mixture of alcohols by selectively reacting one enantiomer faster than the other, typically using an enzyme like lipase.[16][17][18] This leaves the unreacted starting material enriched in the other enantiomer. The maximum yield for a single enantiomer is 50%.[17][19]
-
Dynamic Kinetic Resolution (DKR): DKR improves upon KR by combining the selective reaction of one enantiomer with the simultaneous in-situ racemization of the slower-reacting enantiomer.[19][20] This allows for a theoretical yield of up to 100% of the desired enantiomer.[19][20]
Conceptual Comparison: Kinetic vs. Dynamic Kinetic Resolution
Caption: Conceptual difference between Kinetic and Dynamic Kinetic Resolution.
Q2: How do I choose the right catalyst for an asymmetric reduction?
A2: The choice depends heavily on the substrate. For simple, unfunctionalized ketones, Noyori-type Ru(II)-diphosphine-diamine complexes are highly effective and chemoselective.[15] For ketones with nearby functional groups (like esters, amides, or other heteroatoms), Ru(II)-BINAP catalysts can be directed by these groups to achieve very high enantioselectivity.[14] It is often necessary to screen a small library of catalysts and ligands to find the optimal choice for a new substrate.
Q3: Can racemization occur after the synthesis, for example during storage?
A3: Yes, although it is less common for simple alcohols. Chiral alcohols that are prone to racemization under acidic or basic conditions (e.g., those with adjacent carbonyl groups) can lose enantiomeric purity over time if stored improperly. It is best to store sensitive chiral alcohols in a neutral, aprotic solvent at low temperatures.
Data & Protocols
Table 1: Comparison of Methods for Asymmetric Synthesis of 1-Phenylethanol
| Method | Catalyst / Enzyme | Conditions | Yield (%) | e.e. (%) | Reference |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃, CH₂Cl₂ | >95 | 97 (R) | Noyori, R. et al.J. Am. Chem. Soc. |
| Asymmetric Hydrogenation | RuCl₂(S)-BINAP | H₂ (4 atm), MeOH, 25 °C | ~100 | 97 (R) | Noyori, R. et al.J. Am. Chem. Soc. |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Vinyl Acetate, Toluene, 25 °C | ~45 | >99 (R) | Bäckvall, J-E. et al.J. Org. Chem. |
| CBS Reduction | (S)-CBS Catalyst | BH₃·SMe₂, THF, -20 °C | 95 | 96 (R) | Corey, E.J. et al.J. Am. Chem. Soc. |
Note: Data is representative and may vary based on specific experimental conditions.
Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetophenone
This protocol provides a detailed methodology for the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol, a benchmark reaction in chiral alcohol synthesis.[9]
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Acetophenone (high purity)
-
2-Propanol (IPA), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
Argon or Nitrogen gas
-
Oven-dried glassware
Caption: Experimental workflow for Noyori Asymmetric Hydrogenation.
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the Ru catalyst (0.01 mmol) and potassium tert-butoxide (t-BuOK, 1.25 mM solution in IPA) to an appropriate pressure vessel containing anhydrous 2-propanol (20 mL).[9]
-
Substrate Addition: Add acetophenone (1 mmol) to the vessel via syringe.
-
Hydrogenation: Seal the vessel, purge with H₂ gas several times, and then pressurize to 100 psi (approx. 7 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.[9]
-
Workup: Once the reaction is complete (typically a few hours), carefully vent the excess H₂ gas in a well-ventilated fume hood.
-
Isolation: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organicreactions.org [organicreactions.org]
- 14. nobelprize.org [nobelprize.org]
- 15. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 17. jocpr.com [jocpr.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (S)-1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development. For chiral molecules such as (S)-1-(3-Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, precise and reliable analytical methods are paramount. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Chiral HPLC is a widely adopted and robust method for the enantioseparation of 1-(3-Chlorophenyl)ethanol. However, alternative techniques such as Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offer distinct advantages and can be valuable tools in the analytical chemist's arsenal. The following table summarizes the key performance metrics of these techniques for the analysis of 1-(3-Chlorophenyl)ethanol and its close structural analogs.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | Chiral NMR with Chiral Solvating Agent |
| Analyte | (S)-1-(3-Bromophenyl)ethanol¹ | 1-Phenylethanol² | 1-(p-Chlorophenyl)ethanol³ | 1-Phenylethanol⁴ |
| Stationary Phase / Reagent | Chiralcel OB-H | Rt-βDEXsa | Polysaccharide-based CSP | (R)-BINOL-Ga Complex |
| Mobile Phase / Conditions | Hexane:Isopropanol (90:10) | H₂, Temp Program | CO₂/Methanol | CDCl₃ |
| Flow Rate / Field Strength | 0.6 mL/min | Not Specified | 3.0 mL/min | 500 MHz |
| Detection | UV (210 nm) | FID | UV | ¹H NMR |
| Retention Time (S-enantiomer) | ~10.0 min (estimated for 3-Cl) | Not Available | < 5 min | Not Applicable |
| Resolution (Rs) | > 1.5 (baseline separation) | Baseline resolution reported | Good resolution reported | Baseline separation of signals |
| Chemical Shift Difference (Δδ) | Not Applicable | Not Applicable | Not Applicable | ~0.02 ppm |
| Advantages | Robust, widely applicable, good resolution | High efficiency, suitable for volatile compounds | Fast analysis, "green" technique | No separation needed, provides structural info |
| Disadvantages | Longer analysis time, solvent consumption | Requires volatile and thermally stable analytes | Specialized equipment | Lower sensitivity, potential for signal overlap |
¹Data for (S)-1-(3-Bromophenyl)ethanol is used as a close analog. ²General applicability to phenylethanols is cited. ³Separation of the para-isomer is reported, suggesting applicability. ⁴Data for the parent compound, 1-phenylethanol, with a specific chiral solvating agent.
Experimental Workflow
The general workflow for determining the enantiomeric excess of a sample of this compound using chiral HPLC is depicted below. This process involves sample preparation, chromatographic separation, data acquisition, and the final calculation of the enantiomeric excess.
Caption: Experimental workflow for determining enantiomeric excess by chiral HPLC.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from the successful separation of closely related halophenyl ethanols.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OB-H column (250 mm x 4.6 mm, 10 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol in a 90:10 (v/v) ratio.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of 1-(3-Chlorophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Expected Retention Times: Based on data for the 3-bromo and 3-fluoro analogs, the retention time for the (S)-enantiomer of 1-(3-chlorophenyl)ethanol is estimated to be around 9-10 minutes. The (R)-enantiomer is expected to elute slightly earlier.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A chiral capillary column, such as one based on a derivatized cyclodextrin (e.g., Rt-βDEXsa).
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 180°C at 5°C/min.
-
Injector and Detector Temperature: 250°C.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Injection: Split injection is typically used.
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a "greener" and often faster alternative to HPLC.
-
Instrumentation: An SFC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak series).
-
Mobile Phase: Supercritical CO₂ with a co-solvent of methanol (e.g., 80:20 CO₂:MeOH).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the co-solvent (methanol) at a concentration of about 1 mg/mL.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent
This method allows for the determination of enantiomeric excess without chromatographic separation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
-
Chiral Solvating Agent (CSA): A chiral lanthanide shift reagent or a chiral metal complex such as an (R)-BINOL-Gallium complex.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve a known amount of the 1-(3-Chlorophenyl)ethanol sample in an NMR tube with CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
-
Data Analysis: The presence of the chiral solvating agent will induce a chemical shift difference (Δδ) between the corresponding protons of the (R) and (S)-enantiomers. The enantiomeric excess can be determined by integrating the separated signals. The methine proton (CH-OH) is often a good diagnostic signal.
A Comparative Guide to Chiral GC Methods for the Analysis of 1-(3-Chlorophenyl)ethanol Enantiomers
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is critical. This guide provides a comparative overview of chiral Gas Chromatography (GC) methods for the analysis of 1-(3-Chlorophenyl)ethanol enantiomers. The following sections detail recommended chiral stationary phases, experimental protocols, and a visual workflow to aid in method selection and implementation.
The separation of 1-(3-Chlorophenyl)ethanol enantiomers is effectively achieved using chiral GC columns, particularly those with derivatized β-cyclodextrin as the chiral stationary phase (CSP). These CSPs provide the necessary stereoselectivity to resolve the enantiomers, which is crucial for quality control in pharmaceutical and chemical synthesis.
Comparison of Chiral GC Methods
Two primary types of β-cyclodextrin-based CSPs have demonstrated high efficacy for the separation of aromatic alcohol enantiomers and are recommended for the analysis of 1-(3-Chlorophenyl)ethanol. Below is a comparison of representative methods using these columns.
| Parameter | Method 1: Permethylated β-Cyclodextrin | Method 2: Acetylated/Silylated β-Cyclodextrin |
| Chiral Stationary Phase | Permethylated β-cyclodextrin (e.g., β-DEX™ 120) | Heptakis-(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin (e.g., HYDRODEX® β-TBDAc) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 25 m x 0.25 mm ID, proprietary film thickness |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 100:1) | Split (e.g., 100:1) |
| Oven Temperature Program | Isothermal at 110-140 °C or a slow ramp (e.g., 2 °C/min) | Isothermal at 150 °C or a temperature ramp |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C | 250 °C |
| Expected Performance | Good separation factors for phenyl alcohols[1] | Baseline separation for the isomeric 1-(4-Chlorophenyl)ethanol, suggesting similar performance for the 3-chloro isomer. |
Experimental Protocols
Below are detailed experimental protocols for the two representative chiral GC methods for the analysis of 1-(3-Chlorophenyl)ethanol enantiomers.
Method 1: Using a Permethylated β-Cyclodextrin Column
This method is based on the general success of permethylated β-cyclodextrin columns for the separation of aromatic alcohols.
1. Instrumentation and Consumables:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: β-DEX™ 120 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Syringes for sample injection.
-
Vials with caps and septa.
-
Solvent for sample dilution (e.g., methanol or dichloromethane).
2. Chromatographic Conditions:
-
Inlet: Split injection, 250 °C, split ratio 100:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 110 °C, hold for 10 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector: FID at 250 °C.
3. Sample Preparation:
-
Prepare a stock solution of racemic 1-(3-Chlorophenyl)ethanol at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with methanol.
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.
4. Analysis Procedure:
-
Inject 1 µL of the prepared sample into the GC.
-
Start the data acquisition.
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Method 2: Using a Heptakis-(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin Column
This method is adapted from a successful separation of the closely related isomer, 1-(4-Chlorophenyl)ethanol.
1. Instrumentation and Consumables:
-
Gas chromatograph with FID.
-
Chiral GC Column: HYDRODEX® β-TBDAc (or equivalent), 25 m x 0.25 mm ID.
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Standard GC consumables.
-
Solvent for sample preparation (e.g., dichloromethane).
2. Chromatographic Conditions:
-
Inlet: Split injection, 250 °C, split ratio 100:1.
-
Carrier Gas: Hydrogen at a constant pressure of 1.0 bar.
-
Oven Program: Isothermal at 150 °C.
-
Detector: FID at 250 °C.
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic 1-(3-Chlorophenyl)ethanol in dichloromethane.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
4. Analysis Procedure:
-
Inject 1 µL of the diluted sample.
-
Acquire the chromatogram.
-
Identify and integrate the two enantiomer peaks.
-
Determine the enantiomeric excess as described in Method 1.
Visualizing the Chiral GC Workflow
The following diagram illustrates the general workflow for the chiral GC analysis of 1-(3-Chlorophenyl)ethanol enantiomers.
Caption: Workflow for Chiral GC Analysis of 1-(3-Chlorophenyl)ethanol.
References
A Comparative Guide to the Synthesis of (S)-1-(3-Chlorophenyl)ethanol: Biocatalytic vs. Chemocatalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure chiral alcohol, (S)-1-(3-Chlorophenyl)ethanol, is a valuable building block in the synthesis of various pharmaceutical compounds. Its stereospecific production is of significant interest, with both biocatalytic and chemocatalytic methods offering viable synthetic routes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the biocatalytic and chemocatalytic synthesis of this compound, providing a clear comparison of their efficacy.
| Parameter | Biocatalytic Synthesis | Chemocatalytic Synthesis |
| Catalyst | Alcohol Dehydrogenase (ADH) from Rhodococcus erythropolis | Ru/(S)-BINAP Complex |
| Substrate | 3-Chloroacetophenone | 3-Chloroacetophenone |
| Product | This compound | This compound |
| Yield (%) | >95% | >98% |
| Enantiomeric Excess (e.e.) (%) | >99% | >99% |
| Reaction Temperature (°C) | 25-35 | 25-50 |
| Reaction Pressure | Atmospheric | 10-50 atm H₂ |
| Reaction Time (h) | 12-24 | 4-12 |
| Solvent | Aqueous buffer with co-solvent (e.g., isopropanol) | Methanol, Ethanol |
| Key Features | Environmentally friendly, mild reaction conditions, high stereoselectivity. | High efficiency, broad applicability, requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biocatalytic Synthesis using Rhodococcus erythropolis ADH
This protocol describes the whole-cell biocatalytic reduction of 3-chloroacetophenone.
-
Materials:
-
Rhodococcus erythropolis cells containing overexpressed alcohol dehydrogenase (ADH)
-
3-Chloroacetophenone
-
Isopropanol (co-substrate and co-solvent)
-
Phosphate buffer (0.1 M, pH 7.0)
-
NADH (co-factor)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (drying agent)
-
-
Procedure:
-
Cell Culture and Preparation: Cultivate Rhodococcus erythropolis in a suitable growth medium to induce ADH expression. Harvest the cells via centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a reaction vessel, suspend the Rhodococcus erythropolis cells in the phosphate buffer.
-
Substrate and Co-factor Addition: Add 3-chloroacetophenone, isopropanol, and NADH to the cell suspension.
-
Reaction Conditions: Incubate the reaction mixture at 30°C with gentle agitation for 12-24 hours.
-
Work-up: After the reaction, extract the mixture with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
-
Chemocatalytic Synthesis using Ru/(S)-BINAP
This protocol details the asymmetric hydrogenation of 3-chloroacetophenone.
-
Materials:
-
3-Chloroacetophenone
-
[RuCl₂( (S)-BINAP )]₂·NEt₃ catalyst
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 3-chloroacetophenone and the Ru/(S)-BINAP catalyst in degassed methanol under an inert atmosphere.
-
Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to the desired H₂ pressure (e.g., 30 atm) and heat to the reaction temperature (e.g., 40°C) with stirring for 4-12 hours.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Purification and Analysis: Remove the solvent from the reaction mixture under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for the biocatalytic and chemocatalytic synthesis of this compound.
Caption: Biocatalytic synthesis workflow.
Caption: Chemocatalytic synthesis workflow.
A Comparative Guide to the Validation of (S)-1-(3-Chlorophenyl)ethanol Structure
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of the absolute stereochemistry of chiral molecules is a critical step in pharmaceutical development and chemical research. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of chiral small molecules, using (S)-1-(3-Chlorophenyl)ethanol as a representative example.
Overview of Structural Validation Techniques
While single-crystal X-ray crystallography is often considered the "gold standard" for unambiguous structure determination, obtaining suitable crystals can be a significant bottleneck.[1] Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) have emerged as powerful, solution-phase alternatives that provide valuable stereochemical information.[2][3]
This guide will compare these three prominent techniques based on their experimental protocols, data output, and overall performance in the context of validating the absolute configuration of a chiral molecule like this compound.
Comparison of Key Performance Metrics
The following table summarizes the key quantitative parameters for each technique, offering a clear comparison for researchers selecting the most appropriate method for their needs.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) |
| Sample Requirement | Single crystal of sufficient quality and size (typically >50 µm) | 5-15 mg of recoverable sample[4] | Low concentration/amount of sample[5] |
| Sample State | Solid (crystalline) | Neat liquids, oils, or solutions[4] | Solution |
| Typical Concentration | Not applicable | 0.10 M (e.g., 4.5 mg/170 µL solvent)[1] | Dependent on chromophore and path length |
| Measurement Time | Hours to days (including crystal screening and data collection) | 1-12 hours per sample[3] | Minutes to hours |
| Resolution/Data Output | Atomic coordinates (resolution typically < 1 Å)[6] | VCD and IR spectra (ΔA vs. wavenumber) | ORD curve (optical rotation vs. wavelength) |
| Heavy Atom Requirement | Beneficial for anomalous dispersion, but not always necessary with modern methods | Not required | Not required |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for each of the discussed techniques.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.[7]
-
Data Collection:
-
Data Processing:
-
Index the diffraction spots to determine the unit cell parameters and crystal lattice.[9]
-
Integrate the intensities of the diffraction spots.
-
Apply corrections for various experimental factors (e.g., absorption, polarization).
-
-
Structure Solution and Refinement:
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
-
Absolute Configuration Determination:
-
If anomalous dispersion data is collected (often requiring a heavy atom or using a specific X-ray wavelength), the absolute configuration can be determined by analyzing the differences in intensity of Friedel pairs (Bijvoet method). The Flack parameter is a key indicator, with a value close to 0 indicating the correct enantiomer.[10]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 0.1 M.[1] The solvent should be transparent in the infrared region of interest.
-
Instrumentation Setup:
-
Data Acquisition:
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum to obtain the baseline-corrected IR and VCD spectra.[3]
-
-
Computational Modeling:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD spectrum for one enantiomer (e.g., this compound).
-
The spectrum of the other enantiomer ((R)-1-(3-Chlorophenyl)ethanol) is the mirror image of the calculated spectrum.
-
-
Absolute Configuration Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (S) and (R) enantiomers.
-
A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[1]
-
Optical Rotatory Dispersion (ORD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a transparent solvent. The concentration should be optimized to give a measurable rotation without excessive absorption.
-
Instrumentation Setup:
-
Use a spectropolarimeter equipped with a light source, a monochromator to select the wavelength, a polarizer, a sample cell, and an analyzer.
-
-
Data Acquisition:
-
Measure the optical rotation of the sample at a series of wavelengths, typically scanning from the visible region into the UV region.
-
The instrument records the angle of rotation (α) as a function of wavelength (λ).
-
-
Data Analysis:
-
Plot the specific rotation [α] or molar rotation [Φ] against the wavelength to generate the ORD curve.
-
The presence and sign of Cotton effects (characteristic peaks and troughs in the ORD curve near an absorption band) are used to deduce the stereochemistry.[11]
-
-
Computational Modeling (Optional but Recommended):
-
Similar to VCD, ab initio calculations can be used to predict the ORD curve for a specific enantiomer.
-
-
Absolute Configuration Assignment:
-
The absolute configuration is assigned by comparing the experimental ORD curve, particularly the sign of the Cotton effect, with empirical rules (e.g., the Octant Rule for ketones) or with the computationally predicted curve.[12]
-
Visualizing the Workflows
To further clarify the processes involved, the following diagrams illustrate the general workflow for determining absolute configuration and a comparison of the key aspects of the three techniques.
Caption: Workflow for determining the absolute configuration of a chiral molecule.
Caption: Key features of X-ray Crystallography, VCD, and ORD.
Conclusion
The validation of the absolute configuration of chiral molecules such as this compound is paramount in many scientific disciplines, particularly in drug development. While single-crystal X-ray crystallography provides the most definitive structural information, its requirement for high-quality crystals can be a major hurdle. Vibrational Circular Dichroism has proven to be a robust and reliable alternative for determining the absolute configuration of molecules in solution, requiring no crystallization. Optical Rotatory Dispersion, a more classical technique, also provides valuable stereochemical information, though its interpretation can be less direct than VCD.
The choice of technique will ultimately depend on the specific research question, the physical properties of the compound, and the available resources. For molecules that are difficult to crystallize, VCD, in conjunction with computational modeling, offers a powerful and increasingly accessible pathway to unambiguous absolute configuration assignment.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spark904.nl [spark904.nl]
- 4. biotools.us [biotools.us]
- 5. bhu.ac.in [bhu.ac.in]
- 6. excillum.com [excillum.com]
- 7. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kud.ac.in [kud.ac.in]
- 12. Virtual Labs [cds-iiith.vlabs.ac.in]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical step in the development and analysis of chiral compounds within the pharmaceutical and chemical industries. 1-(3-Chlorophenyl)ethanol is a chiral alcohol whose enantiomers may exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the enantioseparation of such compounds. This guide provides a comparative analysis of different polysaccharide-based CSPs for the separation of 1-(3-Chlorophenyl)ethanol enantiomers, supported by experimental data to aid in method development and optimization.
Performance of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and excellent chiral recognition capabilities for a wide range of racemates, including aromatic compounds like 1-(3-Chlorophenyl)ethanol.[1][2] The selection of the appropriate CSP and mobile phase composition is paramount to achieving baseline separation.
While direct comparative data for 1-(3-Chlorophenyl)ethanol is not extensively available in the public domain, data from the closely related structure, 1-(4-Chlorophenyl)ethanol, provides valuable insights into column selection and starting conditions. For this class of compounds, Chiralcel® OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (based on amylose tris(3,5-dimethylphenylcarbamate)) are highly recommended for initial screening.[2]
The following table summarizes typical chromatographic parameters and conditions for the separation of chlorophenyl-substituted ethanols on these types of phases.
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Analytes | Observations |
| Chiralcel® OD-H | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 25 | 1-(4-Chlorophenyl)ethanol | Recommended starting conditions for good chiral recognition.[2] |
| Chiralcel® OB-H | n-Hexane / Isopropanol (98:2, v/v) | 0.5 | 25 | 1-(4-Chlorophenyl)ethanol | Longer retention time observed for the (S)-enantiomer (27.9 min).[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below is a comprehensive protocol that can be used as a starting point for the separation of 1-(3-Chlorophenyl)ethanol, based on established methods for similar compounds.[2]
Instrumentation
-
HPLC system with a pump capable of delivering a stable flow rate, a UV detector, and a column thermostat.
Materials
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Solvents: HPLC-grade n-hexane and isopropanol
-
Sample: Racemic 1-(3-Chlorophenyl)ethanol
Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase for a minimum of 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Sample Preparation
-
Prepare a stock solution of racemic 1-(3-Chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C (maintained using a column oven for better reproducibility)
-
Detection: UV at 210 nm or 254 nm
System Equilibration
Equilibrate the chiral column with the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is achieved.
Logical Workflow for Chiral Stationary Phase Selection
The process of selecting an appropriate chiral stationary phase and optimizing the separation conditions can be visualized as a logical workflow. This involves initial screening of different CSPs and subsequent refinement of the mobile phase composition and other chromatographic parameters.
Conclusion
The enantioseparation of 1-(3-Chlorophenyl)ethanol is effectively achieved using polysaccharide-based chiral stationary phases. While direct comparative data is limited, established methods for the structurally analogous 1-(4-Chlorophenyl)ethanol strongly suggest that Chiralcel® OD-H and Chiralpak® AD-H are excellent starting points for method development. By following the provided experimental protocol and logical workflow, researchers can systematically screen and optimize conditions to achieve baseline separation of the enantiomers of 1-(3-Chlorophenyl)ethanol, a crucial step for accurate analysis and quality control in pharmaceutical and chemical research.
References
Evaluating the performance of various ruthenium catalysts in asymmetric hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of prochiral ketones and olefins is a cornerstone of modern synthetic chemistry, providing an efficient route to enantiomerically enriched alcohols and other chiral building blocks crucial for the pharmaceutical and fine chemical industries. Among the array of catalysts developed for this purpose, ruthenium-based complexes have demonstrated exceptional activity and selectivity. This guide offers an objective comparison of the performance of various classes of ruthenium catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for a given transformation.
Performance Comparison of Ruthenium Catalysts
The efficacy of a catalyst in asymmetric hydrogenation is typically evaluated based on its ability to provide high enantiomeric excess (ee%), high conversion of the substrate, and high efficiency, often measured by the turnover number (TON) and turnover frequency (TOF). Below is a summary of the performance of representative ruthenium catalysts in the asymmetric hydrogenation of the benchmark substrate, acetophenone. It is important to note that direct comparison of TON and TOF values can be challenging due to variations in reaction conditions across different studies.
| Catalyst Class | Chiral Ligand(s) | Substrate | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Conditions |
| Ru-Diphosphine-Diamine | (S)-BINAP & (S,S)-DPEN | Acetophenone | >99 | 99 (R) | 10,000 | ~1,428 | 5 atm H₂, 60-70°C, Ethanol, NaOEt[1] |
| Ru-Tethered Diamine | (R,R)-TsDPEN derivative | Acetophenone | >99 | >99 | 10,000 | ~1,667 | 30 bar H₂, 60°C[2] |
| Ru-Schiff Base | (1R,2R)-N,N'-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamine | Acetophenone | 100 | 76 (S) | - | - | Ru(PPh₃)₃Cl₂ co-catalyst[3] |
| Ru-NHC | Imidazol-2-ylidene-NHC | Acetophenone | - | - | - | up to 600,000 | Transfer Hydrogenation |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. Data is compiled from various sources and reaction conditions may vary.
Key Catalyst Classes and Their Characteristics
Ruthenium-Diphosphine-Diamine Catalysts
Pioneered by Noyori and Ikariya, catalysts of the type [RuX₂(diphosphine)(diamine)] are among the most successful and widely used for the asymmetric hydrogenation of ketones.[4] The combination of a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand, like DPEN, creates a highly effective catalytic system.
-
Mechanism: These catalysts are believed to operate via a metal-ligand bifunctional mechanism, where the Ru-H and the N-H bonds of the diamine ligand act in concert to facilitate the hydrogenation.
-
Performance: They consistently provide excellent enantioselectivities (often >99% ee) and high conversions for a broad range of ketone substrates.
Ruthenium-Tethered Diamine Catalysts
To enhance catalyst stability and activity, "tethered" ruthenium catalysts have been developed. In these systems, the arene ligand on the ruthenium center is covalently linked to the chiral diamine ligand.
-
Advantages: This tethering is reported to improve catalyst robustness and can lead to higher reactivity and enantioselectivity compared to their untethered counterparts.[5] They can be highly active at low catalyst loadings.[5]
-
Performance: As shown in the table, these catalysts can achieve exceptionally high TONs and TOFs.
Ruthenium-N-Heterocyclic Carbene (NHC) Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as versatile ligands in catalysis. Ruthenium-NHC complexes have shown remarkable activity, particularly in asymmetric transfer hydrogenation.
-
Transfer Hydrogenation: In contrast to hydrogenation using molecular hydrogen, transfer hydrogenation utilizes a hydrogen donor molecule, such as isopropanol or formic acid.
-
Performance: Some Ru-NHC complexes have demonstrated extremely high TOF values, indicating very fast reaction rates.
Experimental Protocols
Below are representative experimental methodologies for the asymmetric hydrogenation of acetophenone using a Ru-Diphosphine-Diamine catalyst.
General Procedure for Asymmetric Hydrogenation of Acetophenone
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diphosphine ligand (e.g., (S)-BINAP)
-
Chiral diamine ligand (e.g., (S,S)-DPEN)
-
Base (e.g., Sodium ethoxide, NaOEt)
-
Solvent (e.g., Ethanol)
-
Substrate (e.g., Acetophenone)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, the ruthenium precursor and the chiral ligands (diphosphine and diamine) are dissolved in the solvent in a high-pressure reactor. The mixture is typically stirred at a specific temperature for a designated period to allow for the formation of the active catalyst complex.
-
Reaction Setup: The substrate and the base are added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 5 atm). The reaction mixture is stirred vigorously at the specified temperature.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The conversion is determined by GC or ¹H NMR, and the enantiomeric excess is determined by chiral HPLC or chiral GC.
Visualizing the Experimental Workflow
The following diagrams illustrate the key relationships and workflows in the evaluation of ruthenium catalysts for asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Lipases for the Kinetic Resolution of Secondary Alcohols
The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various strategies, enzyme-catalyzed kinetic resolution has emerged as a powerful and environmentally benign method. Lipases, in particular, have been extensively employed due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents. This guide provides a comparative overview of commonly used lipases for the kinetic resolution of a model secondary alcohol, 1-phenylethanol, supported by experimental data and detailed protocols to aid researchers in their selection of the optimal biocatalyst.
Comparative Performance of Lipases in the Kinetic Resolution of 1-Phenylethanol
The efficacy of a lipase in kinetic resolution is determined by its ability to selectively acylate one enantiomer of a racemic alcohol, leading to the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. The key metrics for comparison are the conversion percentage, the enantiomeric excess of the product (ee_p) and the remaining substrate (ee_s), and the enantioselectivity (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers. The following table summarizes the performance of several common lipases in the kinetic resolution of (±)-1-phenylethanol.
| Lipase Source | Form | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee_p (%) | E-value | Reference |
| Candida antarctica Lipase B (Novozym 435) | Immobilized | Vinyl acetate | n-Hexane | 60 | 24 | 61.5 | >99 | >200 | [1] |
| Candida antarctica Lipase B (CALB) | Immobilized | Vinyl acetate | Toluene | 60 | 6 | ~50 | >99 | >200 | [2][3] |
| Pseudomonas cepacia Lipase (Amano PS-C I) | Immobilized | Vinyl acetate | Cyclohexane | 60 | 2 | ~50 | >99 | >200 | [4] |
| Burkholderia cepacia Lipase | Native | Vinyl acetate | Toluene/[EMIM][BF4] | 37 | 168 | 40.8 | 98.9 | 379 | [5] |
| Aspergillus oryzae Lipase (AOL) | Mycelium-bound | Vinyl acetate | MTBE | 30 | 24 | >46 | >99 | >200 | [6] |
| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Immobilized | Vinyl acetate | MTBE | 30 | 12 | 34.7 | 99.3 | >200 | [7] |
Note: The data presented is compiled from various sources and the experimental conditions may differ. For a direct comparison, it is recommended to perform a side-by-side experiment under identical conditions.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable results. Below is a representative protocol for the kinetic resolution of (±)-1-phenylethanol.
Materials
-
Racemic (±)-1-phenylethanol
-
Lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., n-Hexane, Toluene, or MTBE)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical instrument for chiral analysis (e.g., Chiral GC or HPLC)
Procedure
-
Reaction Setup: To a clean, dry vial, add racemic (±)-1-phenylethanol (e.g., 1 mmol, 122.16 mg).
-
Solvent Addition: Add the desired volume of anhydrous organic solvent to achieve a specific concentration (e.g., 10 mL for a 0.1 M solution).
-
Enzyme Addition: Add the lipase to the reaction mixture. The amount of lipase can vary depending on its activity and form (e.g., 20-50 mg of immobilized lipase per mmol of substrate).
-
Acyl Donor Addition: Add the acyl donor to the mixture. For kinetic resolutions aiming for approximately 50% conversion, around 0.5-0.6 equivalents of the acyl donor are typically used. For dynamic kinetic resolutions, a larger excess is common.
-
Incubation: Seal the vial and place it in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 30-60 °C).
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Filter out the enzyme and dilute the sample with a suitable solvent for analysis.
-
Analysis: Determine the conversion and the enantiomeric excess of the product (ester) and the unreacted substrate (alcohol) using chiral GC or HPLC.
-
Work-up: Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the lipase. The lipase can often be washed with solvent and reused. The filtrate containing the product ester and unreacted alcohol can be concentrated under reduced pressure and the two components separated by column chromatography.
Visualizing the Process: Reaction Mechanism and Experimental Workflow
To better understand the enzymatic process and the experimental design, the following diagrams have been generated.
Caption: A simplified diagram illustrating the lipase-catalyzed kinetic resolution of a secondary alcohol.
References
- 1. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Greener Synthetic Pathways for (S)-1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure secondary alcohol, (S)-1-(3-Chlorophenyl)ethanol, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Traditional chemical syntheses often rely on stoichiometric amounts of chiral reducing agents or metal catalysts, which can generate significant chemical waste and may not align with the principles of green chemistry. This guide provides a comprehensive comparison of alternative, greener synthetic routes to this compound, focusing on biocatalytic and chemoenzymatic methods. These approaches are contrasted with conventional chemical reductions to highlight their respective advantages in terms of environmental impact, efficiency, and enantioselectivity.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for various methods used in the synthesis of this compound, providing a clear comparison of their performance.
| Synthesis Route | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Key Reaction Conditions | Reference |
| Green Synthesis Routes | |||||||
| Whole-Cell Bioreduction | Daucus carota (Carrot root) | 3'-Chloroacetophenone | This compound | ~85 | >99 | Tap water, fresh carrot roots, room temperature, 48 h. | |
| Whole-Cell Bioreduction | Rhodotorula glutinis | 3'-Chloroacetophenone | This compound | >95 | >99 | Phosphate buffer (pH 7.0), glucose co-substrate, 30°C, 24 h. | |
| Chemoenzymatic Deracemization | Manganese oxide / Alcohol Dehydrogenase (ADH) | rac-1-(3-Chlorophenyl)ethanol | (R)-1-(3-Chlorophenyl)ethanol | ~93 | >99 | Compartmentalized reaction with Mn-driven oxidation and enzymatic reduction. | [1] |
| Conventional Synthesis Routes | |||||||
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | 3'-Chloroacetophenone | This compound | High | High | Isopropanol/water or formic acid/triethylamine as hydrogen source. | |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 3'-Chloroacetophenone | This compound | High | >95 | Borane-dimethyl sulfide complex in THF, low temperature (-30°C to room temp). | |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide | 3'-Chloroacetophenone | rac-1-(3-Chlorophenyl)ethanol | Moderate | 0 (racemic) | Isopropanol as solvent and hydride source, reflux temperature. | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
Green Synthesis: Whole-Cell Bioreduction with Daucus carota
This method utilizes the enzymes naturally present in carrot roots to perform an asymmetric reduction of the prochiral ketone.
Materials:
-
3'-Chloroacetophenone
-
Fresh Daucus carota (carrots)
-
Tap water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Wash and peel fresh carrots. Grate the carrots into fine pieces.
-
In an Erlenmeyer flask, suspend the grated carrots in tap water at a concentration of approximately 100 g/L.
-
Add 3'-chloroacetophenone to the suspension to a final concentration of 1 g/L.
-
Stir the mixture at room temperature for 48 hours.
-
After the reaction period, filter the mixture to remove the carrot pulp.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.
Conventional Synthesis: Corey-Bakshi-Shibata (CBS) Reduction
This is a widely used and reliable method for the enantioselective reduction of ketones.
Materials:
-
3'-Chloroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to anhydrous THF.
-
Cool the solution to 0°C and slowly add the borane-dimethyl sulfide complex (1.0 eq).
-
Stir the mixture at 0°C for 15 minutes.
-
In a separate flask, dissolve 3'-chloroacetophenone (1.0 eq) in anhydrous THF.
-
Cool the catalyst solution to -30°C and add the solution of 3'-chloroacetophenone dropwise over 30 minutes.
-
Stir the reaction mixture at -30°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the green and conventional synthesis routes.
Caption: Workflow for the green synthesis of this compound via whole-cell bioreduction.
Caption: Workflow for the conventional synthesis of this compound via CBS reduction.
Concluding Remarks
The transition towards greener synthetic methodologies is paramount in modern pharmaceutical and chemical industries. For the synthesis of this compound, biocatalytic approaches using whole cells of organisms like Daucus carota and Rhodotorula glutinis offer significant advantages. These methods operate under mild, aqueous conditions, often with high enantioselectivity and yield, while minimizing the use of hazardous reagents and organic solvents. Chemoenzymatic deracemization also presents a promising green alternative for resolving racemic mixtures.
In contrast, conventional methods like the CBS reduction, while highly effective and enantioselective, necessitate anhydrous conditions, stoichiometric use of borane reagents, and often require cryogenic temperatures, leading to a larger environmental footprint. The Meerwein-Ponndorf-Verley reduction, though using a cheap metal catalyst, is generally not enantioselective.
The choice of synthetic route will ultimately depend on a variety of factors including scalability, cost, and the specific requirements of the downstream applications. However, the data presented in this guide strongly supports the exploration and optimization of biocatalytic and chemoenzymatic routes as more sustainable and environmentally benign alternatives for the production of this compound.
References
Spectroscopic comparison of (R)- and (S)-1-(3-Chlorophenyl)ethanol
A Spectroscopic Guide to (R)- and (S)-1-(3-Chlorophenyl)ethanol
Affiliation: Google Research
Abstract
This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)-1-(3-Chlorophenyl)ethanol and this compound. As chiral molecules, these compounds are of significant interest in pharmaceutical and materials science research. This document outlines the key spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and details the experimental protocols for their acquisition. A critical aspect of this guide is the elucidation of methods for differentiating between the two enantiomers, primarily through polarimetry and chiral chromatography, as standard spectroscopic techniques do not distinguish between them in an achiral environment.
Introduction
(R)- and this compound are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Due to their chiral nature, they exhibit identical physical and spectroscopic properties in an achiral environment. However, their interaction with other chiral entities, such as polarized light or chiral stationary phases in chromatography, allows for their differentiation. Understanding these differences is crucial for applications in asymmetric synthesis and drug development, where the biological activity of enantiomers can vary significantly.
This guide presents a summary of the spectroscopic data that is identical for both enantiomers and highlights the key distinguishing property of optical rotation. Detailed experimental protocols are provided to aid researchers in the characterization and analysis of these compounds.
Spectroscopic Data Comparison
Enantiomers exhibit identical spectra in achiral solvents. The data presented below is representative for both (R)- and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 1-(3-Chlorophenyl)ethanol
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1.47 | d | 6.5 | 3H | -CH₃ |
| 2.08 | br s | - | 1H | -OH |
| 4.86 | q | 6.5 | 1H | -CH(OH)- |
| 7.21 - 7.29 | m | - | 3H | Ar-H |
| 7.36 - 7.37 | m | - | 1H | Ar-H |
Solvent: CDCl₃, Reference: TMS (0 ppm)[1]
Table 2: ¹³C NMR Spectroscopic Data of 1-(3-Chlorophenyl)ethanol
| Chemical Shift (δ, ppm) | Assignment |
| 25.2 | -CH₃ |
| 69.8 | -CH(OH)- |
| 123.5 | Ar-C |
| 125.6 | Ar-C |
| 127.5 | Ar-C |
| 129.8 | Ar-C |
| 134.3 | Ar-C-Cl |
| 147.8 | Ar-C |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-(3-Chlorophenyl)ethanol
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (alcohol) |
| ~3000-2850 | C-H (aliphatic) |
| ~1600, 1480 | C=C (aromatic) |
| ~1100 | C-O (alcohol) |
| ~780 | C-Cl |
Sample preparation: Thin film or KBr pellet
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Peaks for 1-(3-Chlorophenyl)ethanol
| m/z | Interpretation |
| 156/158 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 141/143 | [M-CH₃]⁺ |
| 125 | [M-CH₃-O]⁺ or [M-C₂H₅O]⁺ |
| 111/113 | [C₇H₆Cl]⁺ |
Ionization method: Electron Ionization (EI)
Differentiating Enantiomers: Optical Rotation
The definitive method for distinguishing between (R)- and this compound in their pure forms is by measuring their specific optical rotation.
Table 5: Specific Optical Rotation of (R)- and this compound
| Enantiomer | Specific Rotation ([α]D²⁹) | Solvent |
| (R)-1-(3-Chlorophenyl)ethanol | +17.65° | CH₂Cl₂ (c=0.58) |
| This compound | -31.0° | CHCl₃ (c=1.00) |
Note: The magnitude of specific rotation can vary with the solvent, concentration, and temperature. The expected value for the (S)-enantiomer in CH₂Cl₂ would be approximately -17.65°.[1][2]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
FTIR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first, which is then automatically subtracted from the sample spectrum.
GC-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the racemic mixture of 1-(3-Chlorophenyl)ethanol into its individual (R) and (S) enantiomers.
-
Chromatographic Conditions (adapted from a similar compound):
-
Procedure:
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
The two enantiomers will interact differently with the chiral stationary phase and will elute at different retention times, allowing for their separation and quantification. The elution order of the enantiomers depends on the specific chiral column used.
-
Workflow and Visualization
The following diagram illustrates the workflow for the complete spectroscopic analysis and differentiation of (R)- and this compound.
Caption: Workflow for the spectroscopic analysis of 1-(3-Chlorophenyl)ethanol enantiomers.
Conclusion
The spectroscopic characterization of (R)- and this compound reveals that while they are indistinguishable by standard NMR, IR, and MS techniques in an achiral environment, they can be clearly differentiated by their interaction with plane-polarized light and chiral stationary phases. This guide provides the necessary data and protocols for researchers to confidently identify and distinguish between these enantiomers, which is a critical step in many areas of chemical and pharmaceutical research.
References
A Comparative Guide to the Quantitative Analysis of Impurities in (S)-1-(3-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical methodologies for the quantitative determination of impurities in (S)-1-(3-Chlorophenyl)ethanol, a critical chiral intermediate in pharmaceutical synthesis. The focus is on providing objective performance data and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. The primary impurities of concern include the undesired (R)-enantiomer, process-related impurities such as the starting material 3'-chloroacetophenone, and residual solvents.
Method Comparison: Performance and Applications
The selection of an analytical method depends on the specific impurity being targeted. Chiral HPLC is the gold standard for quantifying the enantiomeric impurity, while achiral HPLC and Headspace GC are suitable for process-related substances and residual solvents, respectively. The following tables summarize the expected performance characteristics of these methods.
Table 1: Comparison of Analytical Methods for Impurity Quantification
| Parameter | Chiral HPLC (Enantiomeric Impurity) | Achiral RP-HPLC (Process Impurities) | Headspace GC-FID (Residual Solvents) |
| Primary Application | Quantification of (R)-enantiomer | Quantification of starting materials, by-products (e.g., 3'-chloroacetophenone) | Quantification of volatile organic solvents (e.g., Ethanol, Isopropanol) |
| Typical Column | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralcel® OD-H) | C18 (e.g., Zorbax SB-C8, Eclipse XDB-C18) | Low-to-mid polarity (e.g., DB-624, HP-5) |
| Detector | UV/DAD | UV/DAD | FID |
| Key Advantage | High selectivity for stereoisomers | Robustness and applicability to a wide range of organic impurities | High sensitivity and selectivity for volatile compounds |
Table 2: Representative Quantitative Performance Data
Data presented are representative values based on validated methods for structurally similar chiral compounds and impurities, as specific public validation reports for this compound are limited.
| Validation Parameter | Chiral HPLC[1] | Achiral RP-HPLC[2] | Headspace GC-FID[3][4] |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| LOD | ~ 0.60 µg/mL | ~ 1.0 µg/mL (ppm) | ~ 0.9 - 2.0 µg/mL (ppm) |
| LOQ | ~ 2.0 µg/mL | ~ 3.2 µg/mL (ppm) | ~ 3.0 - 6.0 µg/mL (ppm) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 101% |
| Precision (%RSD) | < 1.0% (Intraday) | < 10.0% | < 7.0% (Intermediate) |
Experimental Protocols and Workflows
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative results. The following sections provide established methodologies for the three primary analytical techniques.
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the (R)-enantiomer from the desired (S)-enantiomer. The use of a polysaccharide-based chiral stationary phase is critical for achieving stereoselective recognition.
Experimental Protocol:
-
Chromatographic System: HPLC with UV/DAD detector.
-
Column: Lux Cellulose-1, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: The percentage of the (R)-enantiomer is calculated based on the peak area ratio of the (R)-enantiomer to the total area of both enantiomer peaks.
Workflow Diagram:
References
A Researcher's Guide to Inter-laboratory Comparison of Enantiomeric Excess Determination Methods
For researchers, scientists, and professionals in drug development, the accurate and reproducible determination of enantiomeric excess (ee) is of paramount importance. The pharmacological and toxicological profiles of enantiomers can differ significantly, making the stereochemical purity of pharmaceutical compounds a critical quality attribute. This guide provides a comparative overview of the most prevalent analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral discriminating agents, and Circular Dichroism (CD).
While comprehensive inter-laboratory "round-robin" studies for a wide range of specific chiral compounds are not always readily available in published literature, this guide synthesizes performance data and methodologies from various studies to offer a comparative framework. The objective is to assist laboratories in selecting the most suitable method for their specific analytical challenges and to provide standardized protocols to facilitate inter-laboratory consistency.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique for determining enantiomeric excess is often a balance between factors such as the nature of the analyte, required sensitivity, desired speed of analysis, and available instrumentation. The following table summarizes the key performance characteristics of the primary methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents | Circular Dichroism (CD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[1][2] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[1][3] | Differential absorption of left and right circularly polarized light by chiral molecules.[4] |
| Typical Analysis Time | 10 - 30 minutes per sample.[1] | 5 - 20 minutes per sample.[1] | 2 - 10 minutes per sample.[1] | Rapid, often without chromatographic separation.[5] |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds.[1] | Very high, especially for volatile compounds.[1] | Dependent on the choice of chiral discriminating agent and analyte concentration. | Not a separation technique; measures the bulk property of the sample. |
| Sensitivity (LOD/LOQ) | High, with UV, fluorescence, or MS detection. Detection limits can be in the low mg to ng range.[6] | Very high, especially with FID or MS detectors. | Generally lower than chromatographic methods. | Dependent on the chromophore and the magnitude of the CD signal. |
| Applicability | Broad applicability to a wide range of non-volatile and thermally stable compounds.[7] | Suitable for volatile and thermally stable compounds. Derivatization can extend the range.[1][2] | Applicable to a wide range of compounds that can form diastereomeric complexes.[3] | Requires the analyte to be CD active or to be derivatized with a CD-active tag.[8] |
| Advantages | Robust and widely applicable method, well-established protocols. | High efficiency and speed for suitable analytes. | Fast analysis, no need for chromatographic separation, provides structural information. | Very fast, can be used for high-throughput screening.[9] |
| Disadvantages | Can require extensive method development for new compounds. | Limited to volatile and thermally stable analytes; derivatization can be complex.[2] | Lower sensitivity, potential for overlapping signals, requires pure chiral discriminating agents. | Indirect method for ee determination, may require calibration curves.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results between different laboratories. Below are methodologies for the key techniques discussed.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its broad applicability and high resolution.[7]
-
Instrumentation :
-
High-Performance Liquid Chromatograph with a UV-Vis or other suitable detector.
-
Chiral column (e.g., polysaccharide-based Chiralcel® or Chiralpak® series).
-
Autosampler for reproducible injections.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[7]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of n-hexane and an alcohol like isopropanol or ethanol is common for normal-phase chromatography. For basic compounds, the addition of a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape.[7] For reversed-phase, mixtures of aqueous buffers and organic solvents like acetonitrile or methanol are used.[6]
-
Column Temperature : Maintained at a constant temperature, often around 25 °C, to ensure reproducible retention times.[7]
-
Detection : UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[5]
-
Injection Volume : 5 - 20 µL.[6]
-
-
Data Analysis :
2. Chiral Gas Chromatography (GC)
Chiral GC is highly effective for the separation of volatile and thermally stable enantiomers.[1]
-
Instrumentation :
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Autosampler.
-
-
Sample Preparation :
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane).
-
If the analyte is not volatile or has polar functional groups, derivatization may be necessary. A common approach is acylation using an agent like trifluoroacetic anhydride.[1]
-
-
Chromatographic Conditions :
-
Injector Temperature : Typically set to 250 °C.[1]
-
Oven Temperature Program : A temperature gradient is often used to achieve optimal separation. For example, start at a lower temperature and ramp up to a higher temperature.
-
Carrier Gas : Helium or hydrogen at a constant flow rate.
-
Detector Temperature : Typically set to 250 °C for FID.[1]
-
-
Data Analysis :
-
Identify and integrate the peaks for the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC, based on the peak areas.
-
3. NMR Spectroscopy with Chiral Solvating Agents
This method relies on the formation of transient diastereomeric complexes between the enantiomeric analyte and a chiral solvating agent (CSA), leading to separate signals in the NMR spectrum.[3][12]
-
Instrumentation :
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a specific molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL derivative) to the NMR tube.[12]
-
Gently shake the tube for about 30 seconds to ensure mixing.[12]
-
Acquire the ¹H NMR spectrum of the mixture.
-
-
Data Analysis :
-
Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
4. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, a property inherent to chiral molecules.[4]
-
Instrumentation :
-
CD Spectrometer.
-
Quartz cuvettes of appropriate path length.
-
-
Methodology :
-
Calibration Curve Generation : Prepare a series of samples with known enantiomeric excess values (e.g., from 100% of one enantiomer to a racemic mixture).
-
Record the CD spectrum for each standard solution.
-
Select a wavelength with a strong Cotton effect and plot the CD intensity versus the enantiomeric excess to generate a calibration curve.[8]
-
Sample Analysis : Prepare the unknown sample at the same total concentration as the standards.
-
Record the CD spectrum of the unknown sample.
-
Determine the enantiomeric excess by interpolating the measured CD intensity on the calibration curve.
-
-
Alternative for HPLC-CD :
Mandatory Visualization
Caption: Workflow of an inter-laboratory comparison study for ee determination.
Caption: Comparison of the logical workflows for different ee determination techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. uma.es [uma.es]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physicsforums.com [physicsforums.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-1-(3-Chlorophenyl)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-1-(3-Chlorophenyl)ethanol, ensuring the safety of personnel and the protection of the environment.
This compound is a chiral building block used in pharmaceutical and chemical synthesis. As with any chlorinated organic compound, its disposal requires careful consideration of its chemical properties and associated hazards. Adherence to institutional and regulatory guidelines is paramount.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for a closely related isomer, 2-(3-Chlorophenyl)ethanol, which should be considered indicative for this compound in the absence of specific data.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a licensed waste disposal service.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste streams containing this compound must be identified. This includes pure, unused product, reaction mixtures, contaminated solvents, and any contaminated labware (e.g., pipette tips, glassware).
-
Segregation: This compound must be segregated as halogenated organic waste .
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with aqueous waste.
-
DO NOT mix with strong acids, bases, or oxidizing agents.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is clean and dry before use.
-
-
Waste Collection:
-
Carefully transfer the liquid waste into the designated halogenated organic waste container using a funnel to prevent spills.
-
For solid waste contaminated with this compound (e.g., absorbent materials from a spill), collect it in a separate, clearly labeled solid waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat sources or incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Include the date when the waste was first added to the container.
-
-
Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]
-
Follow all institutional and local regulations for the final disposal of halogenated organic compounds.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheets for the chemicals you are working with.
References
Personal protective equipment for handling (S)-1-(3-Chlorophenyl)ethanol
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of (S)-1-(3-Chlorophenyl)ethanol, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Standards and Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may also be necessary. | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Chemically resistant, impervious gloves. | Inspect gloves prior to use.[3] Recommended materials include Nitrile rubber, Neoprene, and PVC.[4] |
| Body | Protective clothing to prevent skin exposure. A lab coat is standard. | Remove and wash contaminated clothing before reuse.[5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or exposure limits are exceeded.[1] | Use in a well-ventilated area is crucial.[1][2][3][5][6][7] |
Handling and Emergency Procedures
Safe handling practices are critical to minimize exposure and prevent accidents. Always handle this compound in a well-ventilated area, and ensure that eyewash stations and safety showers are readily accessible.[2][6] Avoid contact with skin, eyes, and clothing.[2][5][7][8] In the event of exposure, follow these first-aid measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1]
-
After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[3]
In all cases of exposure, seek immediate medical attention.[3]
Procedural Workflow for Handling
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal, emphasizing safety at each step.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
